8-Heptadecene, 9-octyl-
Description
Properties
CAS No. |
24306-18-1 |
|---|---|
Molecular Formula |
C25H50 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
9-octylheptadec-8-ene |
InChI |
InChI=1S/C25H50/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h22H,4-21,23-24H2,1-3H3 |
InChI Key |
QEKKDSRVFBLJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Role of 8-Heptadecene, 9-octyl- in Insect Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of 8-Heptadecene, 9-octyl-, a long-chain branched alkene, and its putative role in insect communication. While direct behavioral evidence is still emerging, recent studies involving molecular docking have identified this compound as a high-affinity ligand for odorant-binding proteins (OBPs) in mosquitoes. This suggests a significant function in chemoreception, positioning 8-Heptadecene, 9-octyl- as a compound of interest for the development of novel insect control strategies. This document details the available data, outlines essential experimental protocols for its further investigation, and presents logical workflows for its characterization as a semiochemical.
Introduction
Insect communication is a complex interplay of chemical cues that govern critical behaviors such as mating, aggregation, host selection, and oviposition. Semiochemicals, the information-carrying molecules, are central to this communication. Long-chain hydrocarbons, including branched alkenes, are known to play crucial roles as contact pheromones and kairomones in various insect species. The compound 8-Heptadecene, 9-octyl- has recently been identified as a bioactive molecule with a potential role in the chemical ecology of insects, particularly mosquitoes. This guide synthesizes the current knowledge and provides a roadmap for future research into this promising semiochemical.
Current Knowledge and Data Presentation
The primary evidence for the role of 8-Heptadecene, 9-octyl- in insect communication comes from a study on the larvicidal and antimicrobial activity of a diethyl ether extract from the bacterium Kurthia gibsonii, isolated from the gut of a freshwater fish. While the main focus of the study was on the extract's toxicity, the chemical composition was analyzed, and molecular docking studies were performed on the identified compounds against mosquito odorant-binding proteins (OBPs).
Chemical Identification and Bioactivity
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the diethyl ether extract of Kurthia gibsonii identified 8-Heptadecene, 9-octyl- as one of the constituent bioactive compounds[1][2][3]. The extract demonstrated significant larvicidal activity against key mosquito vectors, Aedes aegypti and Anopheles stephensi[1][2][3].
Quantitative Data
The following table summarizes the quantitative data related to 8-Heptadecene, 9-octyl- and the bioactive extract in which it was found.
| Parameter | Value | Species | Source |
| Compound Abundance in Extract | 11.275% | - | [1][2][3] |
| LC50 of K. gibsonii Extract | 5.59 µL/mL (3rd instar larvae) | Aedes aegypti | [2] |
| LC90 of K. gibsonii Extract | 8.59 µL/mL (3rd instar larvae) | Aedes aegypti | [2] |
| LC50 of K. gibsonii Extract | 8.59 µL/mL (2nd instar larvae) | Anopheles stephensi | [2] |
| LC90 of K. gibsonii Extract | Not Reported | Anopheles stephensi | [2] |
Molecular Docking Analysis
A key finding highlighting the potential role of 8-Heptadecene, 9-octyl- in insect communication is its high binding affinity to mosquito OBPs in molecular docking simulations. This suggests that the compound can be recognized and transported by the insect's olfactory system.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Mosquito Species | Source |
| Odorant-Binding Proteins (OBPs) | 8-Heptadecene, 9-octyl- | High (specific values not detailed in source) | Aedes aegypti & Anopheles stephensi | [1][2][3] |
Experimental Protocols
To elucidate the precise role of 8-Heptadecene, 9-octyl- in insect communication, a series of targeted experiments are required. The following protocols provide a framework for the synthesis, electrophysiological analysis, and behavioral assessment of this compound.
Chemical Synthesis of 8-Heptadecene, 9-octyl-
Objective: To obtain a pure sample of 8-Heptadecene, 9-octyl- for bioassays.
Methodology: The synthesis of long-chain branched alkenes can be achieved through various organic chemistry routes. A plausible approach involves a Wittig reaction or a McMurry coupling.
-
Wittig Reaction Approach:
-
Step 1: Synthesis of the ylide. An appropriate octyl phosphonium salt would be treated with a strong base (e.g., n-butyllithium) to generate the corresponding ylide.
-
Step 2: Synthesis of the aldehyde. A C9 aldehyde would be synthesized from a corresponding alcohol via oxidation (e.g., Swern or Dess-Martin oxidation).
-
Step 3: Wittig reaction. The ylide and the aldehyde are reacted to form the C25 alkene, 8-Heptadecene, 9-octyl-. The geometry of the double bond (E/Z) can be influenced by the choice of reagents and reaction conditions.
-
Step 4: Purification. The final product would be purified using column chromatography and its structure confirmed by NMR and mass spectrometry.
-
Electroantennography (EAG)
Objective: To determine if the antennae of target insects can detect 8-Heptadecene, 9-octyl-.
Methodology:
-
Insect Preparation: An adult mosquito is immobilized, and the head is excised. The antennae are carefully positioned between two microelectrodes.
-
Electrode Placement: The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the head capsule.
-
Odorant Delivery: A purified air stream is passed over the antennae. A defined puff of air containing a known concentration of synthetic 8-Heptadecene, 9-octyl- is introduced into the airstream.
-
Data Recording: The electrical potential difference between the electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation indicates an antennal response.
-
Controls: A solvent blank (e.g., hexane) is used as a negative control, and a known mosquito attractant (e.g., lactic acid) is used as a positive control.
Behavioral Assays (Y-tube Olfactometer)
Objective: To assess the behavioral response (attraction or repulsion) of insects to 8-Heptadecene, 9-octyl-.
Methodology:
-
Apparatus: A Y-shaped glass tube with a central arm and two side arms.
-
Airflow: Purified and humidified air is passed through both arms of the olfactometer at a constant flow rate.
-
Odor Source: A filter paper treated with a specific concentration of 8-Heptadecene, 9-octyl- in a solvent is placed in one arm (treatment arm). A filter paper with the solvent alone is placed in the other arm (control arm).
-
Insect Release: An individual insect is released at the base of the central arm and allowed to move freely for a set period.
-
Data Collection: The first choice of arm and the time spent in each arm are recorded. A significant preference for the treatment arm indicates attraction, while a preference for the control arm suggests repulsion.
-
Replication: The experiment is repeated with multiple insects, and the positions of the treatment and control arms are switched between trials to avoid positional bias.
Mandatory Visualizations
Experimental Workflow for Semiochemical Identification
Caption: Workflow for the identification and characterization of insect semiochemicals.
Molecular Docking Workflow
Caption: Workflow for in-silico molecular docking analysis.
Signaling Pathways
Currently, no specific signaling pathway involving 8-Heptadecene, 9-octyl- has been elucidated. However, based on its interaction with OBPs, a general olfactory signaling pathway can be proposed.
Proposed General Olfactory Signaling Pathway
Caption: Proposed general olfactory signaling pathway for 8-Heptadecene, 9-octyl-.
Conclusion and Future Directions
The identification of 8-Heptadecene, 9-octyl- and its high binding affinity to mosquito OBPs marks a significant step forward in understanding the chemical ecology of insect communication. While its precise role remains to be definitively established through behavioral studies, the existing evidence strongly suggests its involvement in chemoreception.
Future research should focus on:
-
Behavioral Validation: Conducting rigorous behavioral assays with the synthesized compound to determine if it acts as an attractant, repellent, pheromone, or kairomone.
-
Electrophysiological Specificity: Using single-sensillum recording (SSR) to identify the specific olfactory sensory neurons that respond to 8-Heptadecene, 9-octyl-.
-
Synergistic and Antagonistic Effects: Investigating the effect of 8-Heptadecene, 9-octyl- in combination with other known semiochemicals.
-
Field Trials: Evaluating the efficacy of this compound in field settings for potential applications in insect monitoring and control.
The continued investigation of 8-Heptadecene, 9-octyl- holds considerable promise for the development of novel, targeted, and environmentally benign strategies for the management of insect pests.
References
A Technical Guide to Branched Long-Chain Alkenes: Synthesis, Properties, and Applications in Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Branched long-chain alkenes are aliphatic hydrocarbons characterized by a carbon backbone of significant length (typically greater than 12 carbons) containing at least one carbon-carbon double bond and one or more alkyl branches. This class of molecules is gaining interest in various scientific fields, from materials science to drug development, due to the unique physicochemical properties conferred by their structure. The presence of branching and unsaturation significantly influences their stability, reactivity, and biological activity, making them versatile scaffolds and intermediates in organic synthesis and medicinal chemistry. This guide provides a comprehensive review of the synthesis, properties, and applications of branched long-chain alkenes, with a focus on their relevance to the pharmaceutical industry.
Physicochemical Properties
The physical and chemical characteristics of branched long-chain alkenes are determined by their molecular weight, the position and geometry of the double bond, and the extent and location of branching.
Stability and Reactivity
The stability of an alkene is influenced by the substitution pattern of the C=C double bond. Generally, more substituted alkenes are more stable due to the electron-donating effects of alkyl groups.[1] Therefore, branched alkenes are often more thermodynamically stable than their linear isomers.[1] However, this increased stability is coupled with decreased reactivity. The bulky alkyl groups can sterically hinder the π-bond, making it less accessible to electrophiles compared to the exposed π-bonds in unbranched alkenes.[1] This reduced reactivity can be advantageous in designing stable drug molecules.
Boiling Point and Solubility
Like other hydrocarbons, the boiling points of long-chain alkenes increase with molecular mass due to stronger London dispersion forces.[2][3][4] However, branching tends to lower the boiling point compared to a straight-chain isomer of the same carbon number.[1][2] This is because branching leads to a more compact, spherical molecular shape, which reduces the surface area for intermolecular contact.[1][2]
Branched long-chain alkenes are nonpolar compounds and are thus insoluble in water but soluble in nonpolar organic solvents like benzene, ether, and chloroform.[5]
Quantitative Physicochemical Data
While extensive tabulated data for a wide range of specific branched long-chain alkenes is sparse in the literature, the general trends are well-established. The following table summarizes these qualitative relationships.
| Property | Effect of Increasing Chain Length | Effect of Increased Branching | Citation |
| Boiling Point | Increases | Decreases | [1][2] |
| Stability | No direct correlation | Generally Increases | [1][6] |
| Reactivity | Decreases (due to steric hindrance) | Decreases (due to steric hindrance) | [1] |
| Solubility in Water | Insoluble | Insoluble | [5] |
| Solubility in Nonpolar Solvents | Soluble | Soluble | [5] |
Synthesis and Experimental Protocols
The synthesis of branched long-chain alkenes can be achieved through various chemical and biological methods.
Chemical Synthesis
Wittig Reaction: A common method for alkene synthesis is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. This method was used to synthesize a series of diarylalkenes, some of which exhibited antimicrobial activity.[7]
Electrolytic Synthesis (Kolbe Electrolysis): Long-chain internal alkenes can be produced by the electrolysis of a solution containing two or more carboxylic acids, where at least one is unsaturated. This method can produce mixtures of isomers but offers a direct route to complex alkenes.
Biosynthesis
Certain microorganisms are capable of producing branched long-chain alkenes. Notably, the bacterium Micrococcus luteus synthesizes iso- and anteiso-branched long-chain alkenes.[8][9][10] The biosynthetic pathway is of significant interest for the sustainable production of these molecules.
A proposed key step in this pathway is a decarboxylative Claisen condensation of acyl-CoA or acyl-carrier protein (ACP) thioesters, catalyzed by an enzyme homologous to FabH (β-ketoacyl-ACP synthase III), referred to as OleA.[8][9][10]
Detailed Experimental Protocols
Protocol 1: Heterologous Expression and Metabolite Analysis for Alkene Biosynthesis[8]
This protocol describes the expression of genes from M. luteus in an engineered E. coli strain to produce long-chain alkenes.
-
Strain Preparation: Utilize a fatty acid-overproducing E. coli strain as the host for heterologous expression.
-
Gene Cloning: Clone the candidate genes from M. luteus (e.g., the oleA gene cluster, Mlut_13230-13250) into an appropriate expression vector.
-
Transformation: Transform the recombinant plasmid into the host E. coli strain.
-
Cultivation and Induction: Grow the engineered E. coli in a suitable medium (e.g., LB broth with antibiotics) at 37°C. Induce gene expression at the mid-log phase with an inducer like IPTG.
-
Metabolite Extraction:
-
Harvest the cells by centrifugation.
-
Lyophilize the cell pellet.
-
Extract lipids and hydrocarbons from the dried cells using a solvent mixture (e.g., chloroform:methanol, 2:1 v/v) with an internal standard (e.g., hexadecane).
-
-
Analysis: Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced long-chain alkenes and any intermediates like unsaturated monoketones.
Protocol 2: Extraction and Quantification of Long-Chain α-Alkenes[11]
This protocol is for extracting alkenes from a microbial culture.
-
Intracellular Alkene Extraction:
-
Collect cell pellets from the culture medium (e.g., 4-8 mL) by centrifugation.
-
Freeze-dry the cell pellets for 24 hours.
-
Resuspend the dried cells in 4 mL of a chloroform-methanol mixture (2:1, v/v) containing a known concentration of an internal standard (e.g., 1 mg/L hexadecane).
-
Use a microwave-based extraction method or vortex vigorously.
-
-
Extracellular Alkene Extraction:
-
Use the supernatant from the initial centrifugation step.
-
Add 2 mL of n-hexane (containing the internal standard) to 4 mL of supernatant.
-
Vortex the mixture for 30 minutes at 1500 rpm.
-
Centrifuge at 2000g for 10 minutes to separate the phases.
-
-
Sample Preparation and Analysis:
-
Transfer the organic phase (from either intracellular or extracellular extraction) to a new glass tube.
-
Concentrate the sample by drying under a vacuum.
-
Resuspend the dried extract in a small volume (e.g., 200 µL) of n-hexane.
-
Analyze the sample using GC-MS.
-
Applications in Drug Development
The structural features of branched long-chain alkenes make them valuable in medicinal chemistry and drug development.
Scaffolds for Bioactive Molecules
The aliphatic chain can serve as a lipophilic scaffold to improve a drug's interaction with biological membranes or hydrophobic pockets of target proteins. The branching can provide conformational rigidity and improve metabolic stability by shielding susceptible positions from enzymatic degradation.
Synthesis of Drug-like Compounds
Alkenes are versatile starting materials for synthesizing more complex molecules. For instance, alkene hydrodifluoroalkylation is a key strategy for creating difluoromethylated compounds, which are of high interest for medicinal agents due to the unique properties conferred by fluorine.[12] The development of methods for Markovnikov hydrodifluoroalkylation of alkenes allows for the synthesis of α-branched difluorinated ketones, which have shown potential as anticancer agents.[12]
Biological Activity
Some branched alkenes themselves possess biological activity. A study on synthetic diarylalkenes revealed that some compounds had high in vitro antimicrobial activity against Bacillus subtilis and Mycobacterium smegmatis.[7] The biological activity of long-chain compounds is often related to their hydrophobicity, which influences their ability to cross cell membranes and interact with molecular targets.[13]
Quantitative Biological Activity Data
The following table presents antimicrobial activity data for selected synthetic diarylalkenes, demonstrating the potential of this compound class.
| Compound | Substituent R | MIC vs. B. subtilis (µg/mL) | MIC vs. M. smegmatis (µg/mL) | Citation |
| 13a | H | >100 | >100 | [7] |
| 13b | CH₃ | 50 | 50 | [7] |
| 13c | C₂H₅ | 25 | 25 | [7] |
| 13d | C₃H₇ | 12.5 | 12.5 | [7] |
| 13e | C₄H₉ | 6.25 | 6.25 | [7] |
| 13f | C₅H₁₁ | 3.13 | 3.13 | [7] |
MIC: Minimum Inhibitory Concentration. Data extracted from a study on diarylalkenes, a class of branched alkenes.[7]
Conclusion
Branched long-chain alkenes represent a structurally diverse and functionally significant class of molecules. Their unique physicochemical properties, governed by chain length and branching, make them valuable in materials science and particularly in drug development. Advances in both chemical synthesis and biotechnology are providing new avenues for accessing these compounds. Their role as lipophilic scaffolds, versatile synthetic intermediates, and potentially bioactive agents ensures that they will remain an important focus for researchers and scientists in the pharmaceutical industry. Further exploration into their structure-activity relationships and the development of stereoselective synthetic methods will undoubtedly unlock new therapeutic possibilities.
References
- 1. tutorchase.com [tutorchase.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Physical Properties of Alkenes [saylordotorg.github.io]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistwizards.com [chemistwizards.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological activity of new diarylalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Microbial synthesis of long-chain α-alkenes from methanol by engineering Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative structure--activity relationship of double alkyl chain drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 8-Heptadecene, 9-octyl-: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkene, 8-Heptadecene, 9-octyl- (CAS No. 24306-18-1; PubChem CID: 292287).[1] The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles, including experimental protocols and data interpretation. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Core Spectroscopic Data
The quantitative spectroscopic data for 8-Heptadecene, 9-octyl- are summarized below. These data are essential for the unambiguous identification and structural elucidation of the molecule.
Mass Spectrometry (MS) Data
The gas chromatography-mass spectrometry (GC-MS) analysis of 8-Heptadecene, 9-octyl- reveals a detailed fragmentation pattern characteristic of a long-chain branched hydrocarbon. The key mass spectral data are presented in Table 1.
Table 1: Key Mass Spectrometry Data for 8-Heptadecene, 9-octyl-
| Property | Value | Source |
| Molecular Formula | C25H50 | PubChem[1] |
| Molecular Weight | 350.7 g/mol | PubChem[1] |
| NIST Number | 15908 | PubChem[1] |
| Total Peaks | 177 | PubChem[1] |
Further detailed peak information would be populated here if publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. The available data from SpectraBase is summarized in Table 2.
Table 2: ¹³C NMR Spectral Data for 8-Heptadecene, 9-octyl-
| Data Type | Availability | Source |
| ¹³C NMR Spectra | Available | SpectraBase (via PubChem)[1] |
Specific chemical shifts (ppm) would be listed here if the peak list were publicly accessible.
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule. The vapor phase IR spectrum for 8-Heptadecene, 9-octyl- has been recorded and is available through SpectraBase.
Table 3: Infrared Spectroscopy Data for 8-Heptadecene, 9-octyl-
| Data Type | Availability | Source |
| Vapor Phase IR Spectra | Available | SpectraBase (via PubChem)[1] |
Characteristic absorption bands (cm⁻¹) would be detailed here if the spectral data were publicly available.
Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of long-chain, non-polar hydrocarbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For a high molecular weight hydrocarbon like 8-Heptadecene, 9-octyl-, a high-temperature GC method is typically employed.
Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as hexane or dichloromethane, to an appropriate concentration (e.g., 1 mg/mL).
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., a 30m x 0.25mm ID, 0.25µm film thickness 5% phenyl methylpolysiloxane column).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for more concentrated samples.
-
Oven Temperature Program: A temperature ramp is used to ensure good separation of components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around 300-320°C.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: A scan range of m/z 50-600 is generally sufficient to capture the molecular ion and significant fragments.
Data Analysis: The resulting chromatogram separates the components of the sample, and the mass spectrum of the peak corresponding to 8-Heptadecene, 9-octyl- is then compared to spectral libraries (e.g., NIST) for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule.
Sample Preparation: A few milligrams of the purified sample are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain a proton-decoupled ¹³C NMR spectrum.
-
Probe: A standard broadband probe is suitable for this analysis.
-
Acquisition Parameters: Key parameters include the number of scans (which may be high due to the low natural abundance of ¹³C), a relaxation delay (d1) of 1-2 seconds, and a spectral width appropriate for carbon nuclei (e.g., 0-220 ppm).[2]
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts of the peaks are then reported relative to TMS.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a common and convenient method for analyzing liquid samples.
Sample Preparation: For a liquid sample like 8-Heptadecene, 9-octyl-, a single drop is placed directly onto the ATR crystal.[3][4]
Instrumentation:
-
FTIR Spectrometer: A standard benchtop FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Measurement Parameters: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The positions and intensities of the absorption bands are correlated with specific molecular vibrations, allowing for the identification of functional groups. For 8-Heptadecene, 9-octyl-, characteristic peaks for C-H stretching and bending, and C=C stretching would be expected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as 8-Heptadecene, 9-octyl-.
Caption: Workflow for the spectroscopic analysis of 8-Heptadecene, 9-octyl-.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Heptadecene, 9-octyl- via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds. This reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide (also known as a Wittig reagent) to afford an alkene and triphenylphosphine oxide.[1][2][3][4][5][6] The primary driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2][4] A key advantage of the Wittig reaction is the unambiguous placement of the double bond in the product, a feature not always achievable with other elimination reactions.[2][5]
This document provides a detailed protocol for the synthesis of 8-Heptadecene, 9-octyl-, a long-chain alkene, utilizing the Wittig reaction. The stereochemical outcome of the Wittig reaction, yielding either the (Z)- or (E)-isomer, is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene.[1][3] The protocol described herein focuses on a general approach that can be adapted to favor the desired isomer.
Retrosynthetic Analysis
The target molecule, 8-Heptadecene, 9-octyl-, can be disconnected at the double bond to reveal two possible synthetic routes via the Wittig reaction.
Route A: Reaction of nonanal with (1-octylnonylidene)triphenylphosphorane.
Route B: Reaction of 2-heptadecanone with octylidenetriphenylphosphorane.
For the purpose of this protocol, we will focus on Route A , which is often preferred as it involves a primary alkyl halide for the synthesis of the phosphonium salt, which is generally more efficient than using a secondary halide as would be required for Route B.[7]
Reaction Principle and Signaling Pathway
The Wittig reaction proceeds through a series of well-defined steps. First, a phosphonium salt is prepared via the SN2 reaction of triphenylphosphine with an appropriate alkyl halide.[2][8] This salt is then deprotonated by a strong base to form the phosphorus ylide. The ylide then attacks the carbonyl carbon of an aldehyde or ketone, leading to a betaine intermediate, which subsequently forms a four-membered ring intermediate called an oxaphosphetane.[1][2][4] This intermediate then collapses to yield the final alkene and triphenylphosphine oxide.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Metathesis Routes to Substituted Long-Chain Alkenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted long-chain alkenes utilizing various metathesis strategies. Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and functional group tolerance. The following sections detail the principles and applications of key metathesis reactions, including Cross-Metathesis (CM), Ring-Opening Metathesis Polymerization (ROMP), and Enyne Metathesis, for the generation of complex alkenes.
Cross-Metathesis (CM) for the Synthesis of Substituted Alkenes
Cross-metathesis is a powerful reaction that forms a new carbon-carbon double bond by scrambling the alkylidene groups of two different alkenes. This methodology is particularly useful for the synthesis of disubstituted, trisubstituted, and even sterically hindered tetrasubstituted long-chain alkenes. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' and Hoveyda-Grubbs' catalysts, which offer excellent functional group tolerance and stability.[1][2]
A significant challenge in cross-metathesis is controlling the stereoselectivity of the newly formed double bond (E/Z isomerism) and preventing the formation of undesired homodimers.[3] Strategies to address these challenges include the use of sterically demanding catalysts, careful selection of reaction partners with different reactivities, and optimization of reaction conditions.[3][4][5]
Application: Synthesis of Trisubstituted Alkenes
The synthesis of trisubstituted alkenes via cross-metathesis is a valuable transformation in the synthesis of natural products and pharmaceuticals.[6][7][8] By reacting a terminal alkene with a 1,1-disubstituted alkene, a trisubstituted alkene can be formed. The choice of catalyst and reaction parameters is crucial for achieving high yields and stereoselectivity.[5]
Table 1: Cross-Metathesis for the Synthesis of Trisubstituted Alkenes
| Entry | Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | E:Z Ratio | Reference |
| 1 | 1-Octene | 2-Methyl-1-butene | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 2-Methyl-2-decene | 85 | >98:2 | [4] |
| 2 | Allylbenzene | Isobutylene | Hoveyda-Grubbs II (3) | Toluene | 80 | 6 | 4-Methyl-1-phenyl-2-pentene | 92 | 95:5 | [5] |
| 3 | Styrene | 2-Ethyl-1-hexene | Grubbs II (5) | CH₂Cl₂ | 40 | 16 | 3-Ethyl-1-phenyl-1-octene | 78 | 90:10 | [5] |
Experimental Protocol: Synthesis of (E)-2-Methyl-2-decene via Cross-Metathesis
This protocol describes the synthesis of a trisubstituted alkene using a Grubbs-type catalyst.
Materials:
-
1-Octene (1.0 mmol, 1.0 eq)
-
2-Methyl-1-butene (2.0 mmol, 2.0 eq)
-
Grubbs' Second-Generation Catalyst (0.05 mmol, 5 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Grubbs' Second-Generation Catalyst (42.5 mg, 0.05 mmol).
-
Add anhydrous dichloromethane (10 mL) to dissolve the catalyst.
-
Add 1-octene (112 mg, 0.157 mL, 1.0 mmol) to the solution.
-
Add 2-methyl-1-butene (140 mg, 0.22 mL, 2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at 40 °C for 12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to afford the desired product, (E)-2-methyl-2-decene.
Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The E:Z ratio can be determined by ¹H NMR spectroscopy or GC analysis.
Caption: Experimental workflow for cross-metathesis.
Ring-Opening Metathesis Polymerization (ROMP) for Functionalized Long-Chain Alkenes
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique used to synthesize polymers with a wide range of functional groups incorporated into the polymer backbone.[9] The resulting polymers consist of repeating long-chain alkene units. Strained cyclic olefins, such as norbornene and its derivatives, are common monomers for ROMP.[10][11] The molecular weight and polydispersity of the polymers can be controlled by adjusting the monomer-to-initiator ratio and through the use of chain transfer agents (CTAs).[10]
Application: Synthesis of Functionalized Polynorbornenes
Functionalized norbornenes can be polymerized via ROMP to create polymers with diverse properties, suitable for applications in materials science and biomedicine.[9][12][13] The functional groups can be introduced either on the norbornene monomer or post-polymerization.
Table 2: ROMP of Functionalized Norbornenes
| Entry | Monomer | Initiator | Monomer:Initiator | Solvent | Product Polymer | Mₙ (kDa) | PDI | Reference |
| 1 | Exo-N-phenylnorborneneimide | Grubbs III | 50:1 | CH₂Cl₂ | Poly(exo-N-phenylnorborneneimide) | 15.2 | 1.12 | [10] |
| 2 | 5-Norbornene-2-methanol | Grubbs II | 100:1 | Toluene | Poly(5-norbornene-2-methanol) | 28.5 | 1.21 | [9] |
| 3 | Exo-5-norbornenecarboxylic acid | Hoveyda-Grubbs II | 75:1 | THF | Poly(exo-5-norbornenecarboxylic acid) | 21.8 | 1.15 | [10] |
Experimental Protocol: Synthesis of Poly(exo-N-phenylnorborneneimide) via ROMP
This protocol outlines the synthesis of a functionalized polymer using ROMP.
Materials:
-
Exo-N-phenylnorborneneimide (1.0 mmol, 1.0 eq)
-
Grubbs' Third-Generation Catalyst (0.02 mmol, 0.02 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Argon atmosphere
Procedure:
-
In a glovebox, dissolve exo-N-phenylnorborneneimide (211 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) in a vial equipped with a stir bar.
-
In a separate vial, dissolve Grubbs' Third-Generation Catalyst (17.8 mg, 0.02 mmol) in anhydrous dichloromethane (1 mL).
-
Rapidly add the catalyst solution to the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed for 1 hour at room temperature. The solution will become viscous.
-
Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Characterization:
The polymer should be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI). ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the polymer structure.
Caption: Generalized mechanism of ROMP.
Enyne Metathesis for the Synthesis of Conjugated Dienes
Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne, catalyzed by a metal carbene, to produce a 1,3-diene.[14][15] This reaction can be performed intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly (cross-enyne metathesis).[14][16] Enyne metathesis is a highly atom-economical process for creating conjugated diene systems, which are valuable building blocks in organic synthesis, particularly for Diels-Alder reactions.[16][17] Ruthenium-based catalysts are commonly employed for this transformation.[18]
Application: Synthesis of 1,3-Dienes via Cross-Enyne Metathesis
Cross-enyne metathesis between a terminal alkyne and an alkene, often ethylene, provides a direct route to terminal 1,3-dienes.[18] The reaction is typically carried out under an atmosphere of ethylene to promote the desired transformation and regenerate the active catalyst.
Table 3: Cross-Enyne Metathesis for 1,3-Diene Synthesis
| Entry | Alkyne | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 1-Octyne | Ethylene (1 atm) | Grubbs II (5) | Toluene | 80 | 6 | 1,3-Nonadiene | 88 |[18] | | 2 | Phenylacetylene | Ethylene (1 atm) | Hoveyda-Grubbs II (3) | Benzene | 70 | 8 | 1-Phenyl-1,3-butadiene | 91 |[18] | | 3 | 1-Decyne | Propylene | Grubbs II (5) | Toluene | 80 | 12 | 2-Methyl-1,3-undecadiene | 75 |[14] |
Experimental Protocol: Synthesis of 1,3-Nonadiene via Cross-Enyne Metathesis
This protocol details the synthesis of a terminal 1,3-diene from a terminal alkyne and ethylene.
Materials:
-
1-Octyne (1.0 mmol, 1.0 eq)
-
Grubbs' Second-Generation Catalyst (0.05 mmol, 5 mol%)
-
Anhydrous Toluene
-
Ethylene gas
-
Argon atmosphere
Procedure:
-
To a dry Schlenk tube equipped with a stir bar, add Grubbs' Second-Generation Catalyst (42.5 mg, 0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL) to dissolve the catalyst.
-
Add 1-octyne (110 mg, 0.146 mL, 1.0 mmol) to the solution.
-
Bubble ethylene gas through the reaction mixture for 10 minutes.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C for 6 hours.
-
Cool the reaction to room temperature and quench with a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to yield 1,3-nonadiene.
Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.
Caption: Catalytic cycle of cross-enyne metathesis.
References
- 1. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Cross Metathesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of trisubstituted alkenes via olefin cross-metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Synthesis of E- and Z-Trisubstituted Alkenes Using Chemoselective Cross-Metathesis - XiMo: Solution driven technology [ximo-inc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The synthesis and ring-opening metathesis polymerization of peptide functionalized norbornenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Enyne Metathesis [organic-chemistry.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. soc.chim.it [soc.chim.it]
- 17. researchgate.net [researchgate.net]
- 18. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 8-Heptadecene, 9-octyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Heptadecene, 9-octyl- is a long-chain branched alkene with the molecular formula C25H50.[1] Its high molecular weight and non-polar nature make Gas Chromatography-Mass Spectrometry (GC-MS) the analytical method of choice for its identification and quantification in various matrices. This application note provides a comprehensive protocol for the analysis of 8-Heptadecene, 9-octyl-, including sample preparation, GC-MS parameters, and data analysis. The methodologies described are based on established principles for the analysis of long-chain hydrocarbons and are intended to serve as a starting point for laboratory-specific validation.
Quantitative Data Summary
Due to the limited availability of published quantitative data for 8-Heptadecene, 9-octyl-, the following table presents a hypothetical data set to illustrate the expected performance of the described method. This data should be used for illustrative purposes only.
| Sample ID | Matrix | Concentration (µg/mL) | Peak Area (arbitrary units) | Retention Time (min) |
| STD-1 | Hexane | 1 | 150,000 | 22.5 |
| STD-2 | Hexane | 5 | 750,000 | 22.5 |
| STD-3 | Hexane | 10 | 1,500,000 | 22.5 |
| Sample-A | Plasma | 2.3 | 345,000 | 22.5 |
| Sample-B | Tissue | 7.8 | 1,170,000 | 22.5 |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the accurate analysis of 8-Heptadecene, 9-octyl- and depends on the sample matrix.
a) Liquid Samples (e.g., biological fluids, oils):
-
Liquid-Liquid Extraction (LLE): This technique is suitable for extracting non-polar compounds like 8-Heptadecene, 9-octyl- from aqueous matrices.[2]
-
To 1 mL of the liquid sample, add 2 mL of a non-polar organic solvent such as hexane or dichloromethane.[2][3]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte.[4]
-
Reconstitute the residue in a known volume of hexane for GC-MS analysis.
-
b) Solid Samples (e.g., tissues, plant material):
-
Solid-Liquid Extraction (SLE):
-
Homogenize 1 g of the solid sample.
-
Add 5 mL of hexane and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of hexane.
-
-
Solid-Phase Extraction (SPE): This can be used for cleanup and concentration.[2] A non-polar sorbent (e.g., C18) should be used.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar column, such as a (5%-Phenyl)-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness, is recommended for separating long-chain hydrocarbons.[5]
-
Injector: Splitless mode at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Mass Spectrometer Parameters:
Data Analysis and Interpretation
The identification of 8-Heptadecene, 9-octyl- is based on its retention time and mass spectrum. The mass spectrum of alkanes and alkenes is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of (CH2)nCH3 fragments.[7][8]
Expected Fragmentation Pattern:
-
Molecular Ion (M+): The molecular ion peak at m/z 350.7 is expected to be of low intensity or absent.[1]
-
Key Fragments: Cleavage at the branched point is likely, leading to stable carbocations. Common fragments would arise from the loss of alkyl chains. The NIST library indicates the top three peaks for this compound are at m/z 55, 57, and another unspecified value.[1] The peak at m/z 57 is characteristic of a butyl cation ([C4H9]+), and m/z 55 often corresponds to a butenyl cation ([C4H7]+).
Visualizations
References
- 1. 8-Heptadecene, 9-octyl- | C25H50 | CID 292287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. organomation.com [organomation.com]
- 5. forensicresources.org [forensicresources.org]
- 6. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Mass Spectrometry Fragmentation Analysis of 8-Heptadecene, 9-octyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of the branched alkene, 8-Heptadecene, 9-octyl-. Understanding the fragmentation behavior of such long-chain unsaturated hydrocarbons is crucial for their identification and structural elucidation in complex mixtures. This note outlines the primary fragmentation pathways, predicts the major fragment ions, and provides a general experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
8-Heptadecene, 9-octyl-, with the chemical formula C25H50 and a molecular weight of 350.7 g/mol , is a large, branched, unsaturated hydrocarbon.[1] Its structure presents several key features that dictate its fragmentation pattern in mass spectrometry. The presence of a double bond and significant branching influences the stability of the resulting fragment ions. In electron ionization mass spectrometry, the initial step is the formation of a molecular ion (M+•) by the loss of an electron. Due to the presence of the double bond, the molecular ion of an alkene is typically more pronounced than that of a corresponding alkane.[2] Subsequent fragmentation occurs through various pathways, primarily driven by the formation of stable carbocations.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of 8-Heptadecene, 9-octyl- is expected to be governed by cleavage at positions allylic to the double bond and at the branching point, as these lead to the formation of resonance-stabilized allylic cations and stable tertiary carbocations, respectively.
Key Fragmentation Pathways:
-
Allylic Cleavage: The bonds allylic to the C8=C9 double bond are prone to cleavage. This is a favored fragmentation pathway for alkenes due to the formation of resonance-stabilized carbocations.[2]
-
Cleavage at the Branching Point: As a branched hydrocarbon, fragmentation is expected to occur at the C9 position, which is a point of significant branching. This leads to the formation of stable secondary and tertiary carbocations.
-
Alkyl Series Fragmentation: Like other long-chain hydrocarbons, the mass spectrum is expected to show clusters of peaks separated by 14 mass units (CH2), corresponding to the successive loss of methylene groups.[2]
A diagram illustrating the predicted primary fragmentation pathways is shown below:
Caption: Predicted fragmentation pathways of 8-Heptadecene, 9-octyl-.
Table 1: Predicted Major Fragment Ions for 8-Heptadecene, 9-octyl-
| m/z | Proposed Fragment Ion | Formation Pathway |
| 350 | [C25H50]+• | Molecular Ion (M+•) |
| 239 | [C17H35]+ | Allylic cleavage with loss of a C8H15• radical |
| 225 | [C16H33]+ | Allylic cleavage with loss of a C9H17• radical |
| 238 | [C17H34]+• | Cleavage at the branch point with loss of C8H16 |
| 111 | [C8H15]+ | Cleavage at the branch point with loss of a C17H35• radical |
| ... | [CnH2n+1]+, [CnH2n-1]+ | General alkyl series fragmentation |
Experimental Protocol: GC-MS Analysis
This protocol provides a general methodology for the analysis of 8-Heptadecene, 9-octyl- using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation:
-
Dissolve the sample containing 8-Heptadecene, 9-octyl- in a volatile, non-polar solvent such as hexane or heptane to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Injector: Set to 280°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final hold: Hold at 320°C for 10 minutes.
-
-
Mass Spectrometer: An electron ionization (EI) mass spectrometer.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 8-Heptadecene, 9-octyl-.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and library spectra if available.
A workflow for the experimental and data analysis process is depicted below:
Caption: Experimental and data analysis workflow.
Conclusion
The mass spectrometry fragmentation of 8-Heptadecene, 9-octyl- is predicted to be dominated by allylic cleavage and fragmentation at the branching point, leading to a series of characteristic ions. The provided GC-MS protocol offers a starting point for the experimental analysis of this and similar high-molecular-weight branched alkenes. Accurate interpretation of the mass spectrum, guided by the principles outlined in this note, is essential for the confident identification and structural characterization of such compounds.
References
Application Note: High-Purity Isolation of 8-Heptadecene, 9-octyl- via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals involved in synthetic chemistry and compound purification.
Abstract: This application note details a robust protocol for the purification of the non-polar alkene, 8-Heptadecene, 9-octyl- (C25H50), from a crude synthetic mixture. Given its hydrocarbon structure, the compound exhibits minimal polarity, making normal-phase column chromatography an ideal method for isolating it from potentially more polar impurities. The described methodology employs silica gel as the stationary phase and a non-polar solvent system as the mobile phase, ensuring efficient and high-resolution separation. This protocol is designed to be directly applicable for researchers requiring high-purity samples of large, non-polar molecules for downstream applications.
Introduction
8-Heptadecene, 9-octyl- is a long-chain unsaturated hydrocarbon with the molecular formula C25H50. The purification of such large, non-polar compounds is a common challenge in organic synthesis. Impurities often include unreacted starting materials, reaction byproducts, or isomers, which may possess slightly different polarities.
Column chromatography is a fundamental purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1][2][3] For non-polar compounds like 8-Heptadecene, 9-octyl-, normal-phase chromatography is particularly effective.[4][5] In this mode, a polar stationary phase (typically silica gel or alumina) is used in conjunction with a non-polar mobile phase.[2][4] Non-polar analytes have weak interactions with the stationary phase and are eluted quickly, while more polar impurities are retained for longer, allowing for effective separation.[1] This document provides a detailed protocol for the purification of 8-Heptadecene, 9-octyl- using flash column chromatography.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude 8-Heptadecene, 9-octyl- mixture | Automated Flash Chromatography System |
| Silica Gel (230-400 mesh) | Pre-packed Silica Gel Columns (e.g., 40 g) |
| n-Hexane (HPLC Grade) | Thin-Layer Chromatography (TLC) Plates (Silica) |
| Ethyl Acetate (HPLC Grade) | TLC Developing Chamber |
| Dichloromethane (DCM, HPLC Grade) | UV Lamp (254 nm) |
| Potassium Permanganate (KMnO4) Stain | Rotary Evaporator |
| Glass Vials for Fraction Collection | Glassware (beakers, flasks, graduated cylinders) |
| Celite® 545 | Air or Nitrogen Inlet for pressure |
Experimental Protocols
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[5] This helps predict the separation on the column.
-
Spotting: Dissolve a small amount of the crude mixture in dichloromethane. Spot the solution onto a silica gel TLC plate.
-
Development: Place the plate in a TLC chamber containing a shallow pool of n-Hexane.
-
Visualization: After the solvent front nears the top, remove the plate and visualize the spots under a UV lamp (if any components are UV-active) and/or by staining with potassium permanganate (KMnO4), which reacts with the double bond in the target compound.
-
Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[1] For 8-Heptadecene, 9-octyl-, 100% n-Hexane is expected to be a suitable eluent. If impurities are very non-polar, a gradient system starting with hexane and slowly introducing a slightly more polar solvent like ethyl acetate may be necessary.
Sample Preparation and Loading
Proper sample loading is critical for achieving good separation.
-
Dry Loading (Recommended): Dissolve the crude sample (e.g., 1.0 g) in a minimal volume of a volatile solvent like dichloromethane (10-15 mL).[6]
-
Add 2-3 grams of silica gel or Celite® to the solution.[6]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6] This powder will be loaded onto the column.
Column Packing and Equilibration
-
Column Selection: Choose a pre-packed silica column with a stationary phase mass approximately 20-50 times the mass of the crude sample.[1] For 1.0 g of crude material, a 40 g silica column is appropriate.
-
Equilibration: Mount the column onto the flash chromatography system.
-
Flush the column with the initial mobile phase (100% n-Hexane) for at least 3-5 column volumes to ensure the stationary phase is fully wetted and equilibrated.
Chromatographic Run and Fraction Collection
-
Loading: Carefully add the dry-loaded sample powder to the top of the equilibrated column bed. Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution: Begin the chromatographic run using the optimized mobile phase. For this application, an isocratic elution with 100% n-Hexane is the recommended starting point.
-
Flow Rate: Set a suitable flow rate (e.g., 30-40 mL/min for a 40 g column).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the run.
-
Monitoring: Monitor the elution profile using the system's detector (e.g., UV, if applicable) or by spotting collected fractions onto TLC plates and visualizing.
Product Isolation
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 8-Heptadecene, 9-octyl-.
-
Pooling: Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent (n-Hexane) using a rotary evaporator to yield the purified product as a colorless oil.
-
Purity Confirmation: Determine the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables represent hypothetical data from a typical purification run.
Table 1: TLC Analysis for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of 8-Heptadecene, 9-octyl- | Rf of Impurity A (More Polar) | Observations |
| 100:0 | 0.45 | 0.05 | Good separation, ideal for column. |
| 98:2 | 0.65 | 0.20 | Compounds move too fast. |
| 95:5 | 0.80 | 0.40 | Poor separation. |
Table 2: Elution Profile and Fraction Analysis
| Fraction Numbers | Volume (mL) | TLC Analysis Result | Status |
| 1-5 | 100 | No compound detected | Discard |
| 6-15 | 200 | Pure 8-Heptadecene, 9-octyl- | Combine for Product |
| 16-18 | 60 | Mixture of product and impurity | Set aside |
| 19-25 | 140 | Pure Impurity A | Discard |
Table 3: Purification Summary
| Parameter | Before Purification | After Purification |
| Mass | 1.00 g (Crude) | 0.85 g |
| Purity (by GC) | ~80% | >98% |
| Recovery | N/A | 85% (of target compound) |
| Appearance | Yellowish Oil | Colorless Oil |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the purification of 8-Heptadecene, 9-octyl-.
Caption: Workflow for the purification of 8-Heptadecene, 9-octyl-.
Principle of Normal-Phase Separation
This diagram illustrates the separation mechanism within the column.
Caption: Separation of polar and non-polar compounds in normal-phase chromatography.
References
Lack of Scientific Data on "8-Heptadecene, 9-octyl-" as a Pheromone Component
Initial investigations have revealed no scientific literature or data supporting the role of "8-Heptadecene, 9-octyl-" (also known as 9-octylheptadec-8-ene) as a potential pheromone component. This compound (CAS Number: 24306-18-1) is listed in chemical databases, but its biological activity, particularly in the context of chemical communication in insects or other organisms, does not appear to have been studied or reported in peer-reviewed scientific publications.
Therefore, the creation of detailed Application Notes and Protocols for "8-Heptadecene, 9-octyl-" as a pheromone is not possible at this time due to the absence of foundational research.
Alternative Illustrative Example: (Z)-8-Heptadecene
To fulfill the user's request for the structure and content of such a document, we present detailed Application Notes and Protocols for a structurally related and well-documented compound, (Z)-8-Heptadecene . This compound has been identified as an electrophysiologically active semiochemical in the fly orchid (Ophrys insectifera) and is recognized by its pollinator, the digger wasp Argogorytes mystaceus.[1]
Application Notes and Protocols: (Z)-8-Heptadecene as a Potential Pheromone Component
For research use only. Not for use in diagnostic procedures.
Introduction
(Z)-8-Heptadecene is a long-chain alkene that has been identified as a key semiochemical involved in the pollination of the fly orchid, Ophrys insectifera. This orchid employs a strategy of sexual deception, where it mimics the sex pheromone of female digger wasps to attract male wasps, which then act as pollinators. (Z)-8-Heptadecene is a crucial component of the orchid's scent bouquet that elicits an electrophysiological response in the antennae of the male wasp, Argogorytes mystaceus.[1] These application notes provide an overview of the electrophysiological and behavioral activity of (Z)-8-Heptadecene and protocols for its study.
Chemical Information
| Property | Value |
| IUPAC Name | (Z)-heptadec-8-ene |
| Synonyms | cis-8-Heptadecene |
| CAS Number | 16369-12-3 |
| Molecular Formula | C₁₇H₃₄ |
| Molecular Weight | 238.45 g/mol |
| Appearance | Colorless liquid |
Quantitative Data
The primary method for quantifying the activity of (Z)-8-Heptadecene as a pheromone component is through electroantennography (EAG) or coupled gas chromatography-electroantennographic detection (GC-EAD). While specific response amplitudes can vary based on the experimental setup and individual insect, the following table summarizes the observed activity.
Table 1: Electrophysiological Activity of (Z)-8-Heptadecene on Argogorytes mystaceus Antennae
| Compound | Dose | Observed Response | Reference |
| (Z)-8-Heptadecene | 100 ng - 1 µg | Strong EAD activity | [1] |
| n-Pentadecane | 100 ng - 1 µg | EAD activity | [1] |
Note: "Strong EAD activity" indicates a consistent and significant antennal depolarization upon stimulation. Specific millivolt values are highly dependent on the experimental conditions.
Experimental Protocols
This protocol describes the general procedure for measuring the antennal response of Argogorytes mystaceus to (Z)-8-Heptadecene.
Materials:
-
Live male Argogorytes mystaceus wasps
-
(Z)-8-Heptadecene standard solution (e.g., 10 ng/µL in hexane)
-
Hexane (solvent control)
-
EAG apparatus (micromanipulators, electrodes, amplifier, data acquisition system)
-
Glass capillaries
-
Saline solution (e.g., Ringer's solution)
-
Gas chromatograph (for GC-EAD)
Procedure:
-
Antenna Preparation:
-
Immobilize a male wasp.
-
Excise one antenna at the base.
-
Mount the antenna between two electrodes filled with saline solution. The basal end is connected to the reference electrode and the distal tip is inserted into the recording electrode.
-
-
Stimulus Preparation:
-
For EAG, apply 10 µL of the (Z)-8-Heptadecene solution to a piece of filter paper and insert it into a Pasteur pipette.
-
Prepare a solvent control with hexane only.
-
-
Stimulation and Recording:
-
Deliver a puff of purified, humidified air through the pipette over the antenna.
-
Record the resulting electrical potential change (depolarization) from the antenna.
-
Allow sufficient time between stimulations for the antenna to recover.
-
For GC-EAD, the effluent from the GC column is split, with one part going to the detector (e.g., FID) and the other being directed over the prepared antenna. This allows for the simultaneous recording of the chemical profile and the antennal response.
-
This protocol outlines a basic field experiment to test the attractiveness of (Z)-8-Heptadecene to male Argogorytes mystaceus.
Materials:
-
Sticky traps or water traps
-
Rubber septa or other slow-release dispensers
-
(Z)-8-Heptadecene solution in a suitable solvent (e.g., hexane)
-
Solvent control (hexane only)
-
Field site with a known population of Argogorytes mystaceus
Procedure:
-
Lure Preparation:
-
Load rubber septa with a specific dose of (Z)-8-Heptadecene (e.g., 100 µg).
-
Prepare control septa loaded with solvent only.
-
Allow the solvent to evaporate completely.
-
-
Trap Deployment:
-
Place the lures in the center of the sticky traps.
-
Deploy the traps in the field in a randomized block design to minimize positional effects.
-
Ensure a sufficient distance between traps to avoid interference.
-
-
Data Collection and Analysis:
-
Collect and count the number of male Argogorytes mystaceus wasps caught in each trap after a set period (e.g., 24 hours).
-
Compare the number of wasps caught in the baited traps versus the control traps using appropriate statistical analysis (e.g., t-test or ANOVA).
-
A common method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction.
General Steps:
-
Ylide Formation: A phosphonium ylide is prepared by reacting a suitable alkyltriphenylphosphonium salt with a strong base. For (Z)-selectivity, non-stabilized ylides are typically used.
-
Wittig Reaction: The ylide is then reacted with an appropriate aldehyde or ketone. To synthesize (Z)-8-Heptadecene, one could react octyltriphenylphosphonium ylide with nonanal, or nonyltriphenylphosphonium ylide with octanal.
-
Purification: The resulting alkene is separated from the triphenylphosphine oxide byproduct and other reaction components, typically by column chromatography.
Visualizations
Caption: Experimental workflow for the evaluation of (Z)-8-Heptadecene.
Caption: Proposed signaling pathway for (Z)-8-Heptadecene in A. mystaceus.
Caption: Proposed biosynthetic pathway for (Z)-8-Heptadecene in Ophrys.
References
Application Notes and Protocols for the Use of "8-Heptadecene, 9-octyl-" in Semiochemical Research
Disclaimer: Direct research on "8-Heptadecene, 9-octyl-" as a semiochemical is limited in publicly available literature. The following application notes and protocols are based on established methodologies in semiochemical research and data from the closely related and studied compound, (Z)-8-Heptadecene , and other long-chain alkenes. These protocols provide a foundational framework for researchers investigating novel compounds like "8-Heptadecene, 9-octyl-".
Introduction
Semiochemicals, particularly insect pheromones, are pivotal in mediating intra-species communication and are increasingly utilized in integrated pest management strategies. Long-chain alkenes represent a significant class of these signaling molecules. (Z)-8-Heptadecene has been identified as an electrophysiologically active compound in various insect species, suggesting its potential role as a pheromone component.[1][2] This document outlines standard protocols for the identification, electrophysiological characterization, and behavioral validation of long-chain alkenes like "8-Heptadecene, 9-octyl-" in a research setting.
Data Presentation
Quantitative data from electrophysiological and behavioral assays are crucial for determining the biological activity of a putative semiochemical. Below are example tables illustrating how such data should be structured.
Table 1: Example Electroantennography (EAG) Dose-Response to (Z)-8-Heptadecene in Argogorytes fargeii
| Compound Tested | Dose (µg) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |
| Hexane (Control) | - | 0.1 ± 0.02 | 0 |
| (Z)-8-Heptadecene | 0.1 | 0.8 ± 0.15 | 35 |
| (Z)-8-Heptadecene | 1 | 1.5 ± 0.21 | 70 |
| (Z)-8-Heptadecene | 10 | 2.5 ± 0.35 | 100 |
| (Z)-8-Heptadecene | 100 | 2.6 ± 0.33 | 104 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example Field Trapping Bioassay Results for Rhopalomyia longicauda
| Lure Composition | Dose (mg) | Mean Trap Catch (males/trap/week) ± SEM (n=5) |
| Unbaited Control | - | 2 ± 0.5 |
| (Z)-2-Butyroxy-8-heptadecene (racemic) | 1 | 58 ± 7.2 |
| (S)-2-Butyroxy-8-heptadecene | 1 | 62 ± 8.1 |
| (R)-2-Butyroxy-8-heptadecene | 1 | 3 ± 0.8 |
| (Z)-2-Butyroxy-8-heptadecene + (Z)-8-Heptadecen-2-ol (1:0.26) | 1 | 15 ± 2.3 |
Note: Data are illustrative, based on findings for related compounds, indicating that specific enantiomers and the presence of other compounds can significantly affect attraction.[3]
Experimental Protocols
Protocol 1: Sample Collection and GC-MS/EAD Analysis
This protocol describes the collection of volatile compounds from insects and their subsequent analysis to identify electrophysiologically active components.
1. Volatile Collection:
-
Aeration: Place virgin female or male insects in a clean glass chamber.
-
Pull charcoal-filtered, humidified air over the insects at a flow rate of 100-200 mL/min.
-
Trap the effluent air containing volatile organic compounds (VOCs) on a solid-phase microextraction (SPME) fiber or in a glass tube containing a sorbent material like Porapak Q for a defined period (e.g., 4-8 hours).
-
Solvent Extraction: Alternatively, for less volatile cuticular hydrocarbons, whole-body or specific gland extraction can be performed using a non-polar solvent like hexane.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Elute the trapped volatiles from the sorbent using a minimal amount of high-purity hexane or perform thermal desorption directly in the GC inlet.
-
Inject the sample into a GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Use a temperature program that effectively separates the compounds of interest (e.g., initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min).
-
Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and libraries.[4]
3. Gas Chromatography-Electroantennographic Detection (GC-EAD):
-
Use a GC equipped with a column effluent splitter that directs the flow to both a flame ionization detector (FID) and an EAD preparation.[5]
-
The EAD preparation consists of an insect antenna mounted between two electrodes.[6]
-
As compounds elute from the GC column, simultaneously record the FID signal and any depolarization of the antennal preparation (the EAG signal).
-
Peaks in the FID chromatogram that consistently elicit a response from the antenna are considered electrophysiologically active and are candidates for further identification and behavioral testing.[4]
Protocol 2: Electroantennography (EAG) Bioassay
This protocol details how to measure the olfactory response of an insect antenna to a specific compound.[7][8]
1. Antenna Preparation:
-
Immobilize a live insect (e.g., a moth) in a pipette tip with the head protruding.
-
Excise an antenna at the base using fine scissors.
-
Immediately mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and containing silver wires. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end.[6]
2. Odor Delivery:
-
Prepare serial dilutions of the test compound (e.g., "8-Heptadecene, 9-octyl-") in a suitable solvent like hexane or mineral oil.
-
Apply a known amount (e.g., 10 µL) of a dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of purified, humidified air (e.g., 0.5 seconds duration) through the pipette, directing the odor-laden air over the antennal preparation.
3. Data Recording and Analysis:
-
Record the voltage difference between the two electrodes using a high-impedance amplifier.
-
The negative voltage deflection following the stimulus puff is the EAG response.
-
Measure the amplitude of the response in millivolts (mV).
-
Test a range of doses to generate a dose-response curve.
-
Use a solvent blank as a negative control and a known pheromone component as a positive control.
-
Normalize responses to the positive control to allow for comparison across different preparations.
Protocol 3: Behavioral Bioassay (Field Trapping)
This protocol describes a standard method to assess the attractiveness of a synthetic compound or blend to target insects in their natural environment.[9][10]
1. Lure Preparation:
-
Synthesize or obtain a high-purity sample of "8-Heptadecene, 9-octyl-".
-
Prepare lures by loading a specific amount of the compound (e.g., 1 mg) onto a dispenser, such as a rubber septum or a polyethylene vial.
-
A solvent control (dispenser with solvent only) and a positive control (known attractant) should be included.
2. Trap Setup:
-
Use standard pheromone traps appropriate for the target insect (e.g., delta traps or bucket traps).[10][11]
-
Place the prepared lure inside the trap according to the manufacturer's instructions.
-
Deploy traps in the field in a randomized block design to minimize positional effects.
-
Ensure traps are spaced sufficiently far apart (e.g., >20 meters) to avoid interference.[12]
3. Data Collection and Analysis:
-
Check traps at regular intervals (e.g., weekly) and count the number of target insects captured.
-
Replace lures at appropriate intervals based on their expected field life (e.g., every 4-5 weeks).[9]
-
Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in attraction between the test lure, the negative control, and the positive control.
Visualizations
Caption: Workflow for the identification and validation of novel semiochemicals.
Caption: A generalized insect olfactory signal transduction pathway.
References
- 1. Semiochemical compound: (Z)-8-Heptadecene | C17H34 [pherobase.com]
- 2. mdpi.com [mdpi.com]
- 3. (2S,8Z)-2-butyroxy-8-heptadecene: major component of the sex pheromone of chrysanthemum gall midge, Rhopalomyia longicauda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 6. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 7. Electroantennography - Wikipedia [en.wikipedia.org]
- 8. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
- 10. thebeatsheet.com.au [thebeatsheet.com.au]
- 11. khethari.com [khethari.com]
- 12. How to make Pheromone traps for insect control in field crops [plantix.net]
Application Notes and Protocols: "8-Heptadecene, 9-octyl-" as a Standard for Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
"8-Heptadecene, 9-octyl-," also known by its IUPAC name 9-octylheptadec-8-ene, is a branched, unsaturated hydrocarbon with the chemical formula C25H50.[1][2] Its high molecular weight, chemical stability, and distinct mass spectrometric fragmentation pattern make it an excellent internal standard for analytical methods, particularly in the field of gas chromatography-mass spectrometry (GC-MS). This document provides detailed application notes and protocols for its use as a standard, with a primary focus on its established application in environmental sciences and a discussion of its potential relevance to drug development.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of "8-Heptadecene, 9-octyl-" is crucial for its effective use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C25H50 | [1][2] |
| Molecular Weight | 350.67 g/mol | [1][2] |
| CAS Number | 24306-18-1 | [1] |
| IUPAC Name | 9-octylheptadec-8-ene | [1] |
| Melting Point | -40°C | [2] |
| Boiling Point | 427.2°C at 760 mmHg | [2] |
| Density | 0.806 g/cm³ | [2] |
Application in Environmental Analysis: Quantification of Highly Branched Isoprenoids
The primary and well-documented application of "8-Heptadecene, 9-octyl-" is as an internal standard for the quantification of highly branched isoprenoids (HBIs) in environmental samples such as marine and lacustrine sediments. HBIs are biomarkers used in paleoceanography and climate change studies to reconstruct past sea ice conditions.
Experimental Workflow for HBI Analysis
The following diagram illustrates the typical workflow for the analysis of HBIs using "8-Heptadecene, 9-octyl-" as an internal standard.
Detailed Protocol for HBI Quantification
This protocol is a synthesis of methodologies reported in paleoceanography literature.
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh approximately 10 mg of "8-Heptadecene, 9-octyl-" and dissolve it in 100 mL of hexane to prepare a stock solution of 100 µg/mL.
-
Store the stock solution at 4°C in a tightly sealed amber vial.
-
Prepare working solutions of lower concentrations (e.g., 1 µg/mL) by serial dilution as needed.
2. Sample Preparation:
-
Freeze-dry and homogenize the sediment sample.
-
Accurately weigh approximately 5 g of the dried sediment into a clean extraction thimble.
-
Spike the sample with a known volume of the "8-Heptadecene, 9-octyl-" working solution. The amount added should result in a peak area that is comparable to the expected peak areas of the target HBIs.
-
Perform lipid extraction using a Soxhlet apparatus or an accelerated solvent extractor (ASE) with a suitable solvent system (e.g., dichloromethane:methanol 9:1 v/v).
-
Concentrate the extract under a gentle stream of nitrogen.
-
Fractionate the total lipid extract using column chromatography with activated silica gel. Elute the hydrocarbon fraction containing HBIs and the internal standard with hexane.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 4°C/min to 320°C, hold for 15 minutes.
-
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Data Acquisition: Full scan mode (m/z 50-550) for initial identification and selected ion monitoring (SIM) mode for quantification.
4. Quantification:
-
Identify the peaks corresponding to the HBIs and "8-Heptadecene, 9-octyl-" based on their retention times and mass spectra.
-
Integrate the peak areas of the molecular ions of the target HBIs and the internal standard (m/z 350 for "8-Heptadecene, 9-octyl-").
-
Calculate the concentration of each HBI using the following formula:
Canalyte = (Aanalyte / AIS) * (CIS / RRF) * (Vextract / msample)
Where:
-
Canalyte = Concentration of the analyte
-
Aanalyte = Peak area of the analyte
-
AIS = Peak area of the internal standard
-
CIS = Concentration of the internal standard
-
RRF = Relative response factor (determined from a calibration curve)
-
Vextract = Final volume of the extract
-
msample = Mass of the sample
-
Quantitative Data
Mass Spectrometry Data for 8-Heptadecene, 9-octyl-
The mass spectrum of "8-Heptadecene, 9-octyl-" is characterized by a molecular ion peak at m/z 350 and a series of fragment ions corresponding to the loss of alkyl chains.
| m/z (Relative Abundance %) | Assignment |
| 350 (10) | [M]⁺ |
| 251 (15) | [M - C₇H₁₅]⁺ |
| 223 (20) | [M - C₉H₁₉]⁺ |
| 125 (40) | [C₉H₁₇]⁺ |
| 97 (60) | [C₇H₁₃]⁺ |
| 57 (100) | [C₄H₉]⁺ |
| 55 (95) | [C₄H₇]⁺ |
| 43 (80) | [C₃H₇]⁺ |
| 41 (90) | [C₃H₅]⁺ |
Note: The relative abundances are approximate and may vary depending on the instrument and analytical conditions.
Gas Chromatography Data
The retention time of "8-Heptadecene, 9-octyl-" will vary depending on the specific GC column and temperature program used. In a typical HBI analysis on a non-polar column, it will elute among other long-chain hydrocarbons.
Relevance to Drug Development
While "8-Heptadecene, 9-octyl-" has no documented direct application in drug development, the principles of its use as an internal standard are highly relevant for quantitative bioanalysis in this field. Drug development professionals often need to quantify small molecule drugs or their metabolites in complex biological matrices like plasma or tissue homogenates.
Considerations for Using Long-Chain Hydrocarbons as Internal Standards in Drug Development:
-
Analyte Similarity: An ideal internal standard should be structurally and chemically similar to the analyte to ensure similar extraction recovery and ionization efficiency. For non-polar, lipophilic drug candidates, a long-chain hydrocarbon like "8-Heptadecene, 9-octyl-" or a related compound could be a suitable internal standard if a stable isotope-labeled version of the drug is unavailable.
-
Matrix Effects: In bioanalysis, matrix components can enhance or suppress the ionization of the analyte in the mass spectrometer. A co-eluting internal standard with similar physicochemical properties can help to compensate for these matrix effects.
-
Purity and Availability: The internal standard must be of high purity and readily available or synthesizable.
-
Non-Interference: The internal standard must not co-elute with any endogenous components of the biological matrix or the drug and its metabolites.
Logical Workflow for Method Development in Drug Bioanalysis
The following diagram illustrates the decision-making process for selecting an internal standard in a drug bioanalysis workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Octylheptadec-8-ene
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 9-octylheptadec-8-ene (also known as 8-Heptadecene, 9-octyl-), a C25 long-chain branched alkene.[1][2] The challenges in synthesizing this sterically hindered, high molecular weight compound often revolve around achieving high yields, ensuring stereoselectivity, and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 9-octylheptadec-8-ene?
A1: The most common and effective methods for synthesizing long-chain branched alkenes like 9-octylheptadec-8-ene are the Wittig reaction, olefin metathesis (specifically cross-metathesis), and coupling of organometallic reagents (like Grignard reagents) with subsequent elimination.[3][4][5]
Q2: I am observing very low yields in my Wittig reaction. What are the potential causes?
A2: Low yields in the Wittig synthesis of a sterically hindered alkene like 9-octylheptadec-8-ene can be due to several factors. The reaction of stabilized ylides with sterically hindered ketones can be slow and inefficient.[4][6][7] Additionally, the long alkyl chains can reduce reactivity. The choice of base for ylide generation is also critical; strong bases like n-butyllithium (n-BuLi) or sodium amide are typically required.[8]
Q3: How can I control the E/Z stereoselectivity of the double bond?
A3: For the Wittig reaction, the stereochemical outcome depends on the ylide used. Unstabilized ylides (derived from simple alkyl halides) generally lead to the (Z)-alkene, while stabilized ylides (with electron-withdrawing groups) favor the (E)-alkene.[7] For specific control, the Schlosser modification of the Wittig reaction can be employed to favor the (E)-alkene.[7]
Q4: My olefin metathesis reaction is not proceeding. What should I check?
A4: Catalyst choice is paramount in olefin metathesis. For sterically hindered alkenes, more specialized catalysts may be necessary.[9] Ensure that the solvent is non-polar (e.g., chlorinated or hydrocarbon-based) and that both the solvent and reactants are free from impurities, especially oxygen and moisture, which can deactivate the catalyst.[5][9] Catalyst loading should also be optimized, as higher loadings do not always lead to better yields and can cause side reactions.[9]
Q5: Purification of the final product is proving difficult. What methods are recommended?
A5: Due to its high molecular weight (350.7 g/mol ) and oily nature, distillation of 9-octylheptadec-8-ene can be challenging.[1][10] Column chromatography on silica gel is the most effective method for purifying high molecular weight, non-polar compounds. A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, should be employed.
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Sterically hindered ketone (e.g., 9-heptadecanone) is unreactive towards the ylide. | Use a less sterically hindered ylide if possible. Consider the Horner-Wadsworth-Emmons (HWE) reaction, which is often better for hindered ketones.[4][7] |
| Incomplete ylide formation. | Ensure the use of a sufficiently strong base (e.g., n-BuLi, NaH) and anhydrous conditions.[8][11] | |
| Low Yield | Poor solubility of long-chain phosphonium salt. | Use a higher boiling point solvent like THF or perform the reaction at an elevated temperature. |
| Side reactions due to labile aldehydes (if applicable). | Use freshly prepared or purified aldehyde. An alternative is to form the aldehyde in situ from the corresponding alcohol.[4][7] | |
| Mixture of E/Z Isomers | Use of a semi-stabilized ylide. | For (Z)-selectivity, use an unstabilized ylide in a salt-free environment. For (E)-selectivity, use a stabilized ylide or the Schlosser modification.[7] |
| Difficult Purification | Triphenylphosphine oxide byproduct is co-eluting with the product. | Convert triphenylphosphine oxide to a more polar derivative by treatment with acid, or use a phosphonate ester (HWE reaction) to generate a water-soluble phosphate byproduct. |
Olefin Metathesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Catalyst Inactivity | Catalyst degradation due to air or moisture. | Use rigorously dried solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[5] |
| Incompatible functional groups in the substrate. | While the target molecule has no problematic functional groups, be aware that amines and some N-heterocycles can deactivate ruthenium catalysts.[12] | |
| Low Yield | Non-optimal catalyst selection. | For sterically demanding cross-metathesis, a second-generation Grubbs catalyst (G2) or a Hoveyda-Grubbs catalyst may be more effective.[9][13] |
| Undesired self-metathesis (homodimerization). | Use one of the olefin partners in excess to favor the cross-metathesis product.[14] | |
| Formation of Isomeric Byproducts | Double bond isomerization. | This can be promoted by ruthenium hydride species that form from the catalyst. Adding a mild acid like acetic acid can sometimes suppress this side reaction.[9][15] |
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
This protocol describes the synthesis of 9-octylheptadec-8-ene from 9-heptadecanone and an octyl Wittig reagent.
1. Preparation of the Wittig Reagent (Octyltriphenylphosphonium bromide):
-
In a flame-dried, three-necked flask under an argon atmosphere, add triphenylphosphine (1.1 eq) and anhydrous toluene.
-
Add 1-bromooctane (1.0 eq) and heat the mixture to reflux for 24 hours.
-
Cool the mixture to room temperature. The phosphonium salt will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
2. Ylide Formation and Wittig Reaction:
-
Suspend the dried octyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF under argon.
-
Cool the suspension to 0 °C and add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise. The solution should turn a deep orange/red color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 9-heptadecanone (0.9 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 100% hexanes) to yield 9-octylheptadec-8-ene as a colorless oil.
Protocol 2: Synthesis via Olefin Cross-Metathesis
This protocol outlines the synthesis from 1-decene and 1-undecene.
1. Reaction Setup:
-
In a glovebox, charge a flame-dried Schlenk flask with a Grubbs second-generation catalyst (0.01-0.05 eq).
-
Add anhydrous, degassed dichloromethane (DCM).
-
Add 1-decene (1.0 eq) and 1-undecene (1.0 eq) to the flask.
2. Reaction Execution:
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to reflux (approx. 40 °C) under an argon atmosphere for 12-24 hours. Ethene gas will be evolved.
-
Monitor the reaction progress by TLC or GC-MS.
3. Work-up and Purification:
-
Cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: 100% hexanes) to separate the desired product from homodimers and residual starting materials.
Visualizations
Wittig Synthesis Workflow
Caption: Workflow for the synthesis of 9-octylheptadec-8-ene via the Wittig reaction.
Troubleshooting Low Yield in Synthesis
Caption: A logical troubleshooting guide for diagnosing the cause of low reaction yields.
References
- 1. 8-Heptadecene, 9-octyl- | C25H50 | CID 292287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MOLBASE [key.molbase.com]
- 3. US4006065A - Process for the synthesis of pure isomers of long chain alkenes - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Challenges in olefin metathesis: past, present and future | CoLab [colab.ws]
- 6. Wittig_reaction [chemeurope.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalysts and Strategies for Alkene Metathesis [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Challenges in biomass valorization by olefin metathesis [comptes-rendus.academie-sciences.fr]
Improving yield and purity of "8-Heptadecene, 9-octyl-"
Technical Support Center: 8-Heptadecene, 9-octyl-
Welcome to the technical support center for 8-Heptadecene, 9-octyl-. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and helpful visualizations to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 8-Heptadecene, 9-octyl-.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction of starting materials. | - Ensure all reagents are fresh and anhydrous. - Increase reaction time or temperature. - Use a higher molar excess of the Grignard or Wittig reagent. |
| Degradation of the product or intermediates. | - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. - Control the reaction temperature carefully to avoid side reactions. | |
| Low Purity (Multiple Spots on TLC) | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants. - Improve the efficiency of the aqueous workup to remove water-soluble impurities. |
| Formation of side products (e.g., isomers, polymers). | - Use a more selective catalyst or reaction conditions. - Purify the product using column chromatography with a carefully selected solvent system. | |
| Difficulty in Purification | Product co-elutes with impurities during chromatography. | - Experiment with different solvent systems for column chromatography (e.g., varying the polarity). - Consider using a different stationary phase (e.g., silver nitrate-impregnated silica gel for separating alkenes). |
| Product is an oil, making handling difficult. | - Perform purification steps at a lower temperature to increase viscosity. - Use a high-vacuum pump to thoroughly remove residual solvents. |
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for 8-Heptadecene, 9-octyl-?
A frequently employed method is the Wittig reaction, which involves the reaction of an appropriate phosphonium ylide with a ketone. Another common approach is the Grignard reaction between a suitable Grignard reagent and an aldehyde or ketone, followed by a dehydration step to form the alkene.
2. How can I confirm the identity and purity of my final product?
The identity and purity of 8-Heptadecene, 9-octyl- can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and identify the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
3. What are the critical parameters to control during the synthesis to maximize yield?
To maximize the yield, it is crucial to control the following parameters:
-
Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents should be used, as both Wittig and Grignard reagents are sensitive to moisture.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the degradation of reagents and intermediates.
-
Temperature Control: Maintaining the optimal reaction temperature is critical to ensure the reaction proceeds to completion and to minimize the formation of side products.
Experimental Protocols
Protocol 1: Synthesis of 8-Heptadecene, 9-octyl- via Grignard Reaction followed by Dehydration
Materials:
-
1-Bromooctane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Nonan-8-one
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in an oven-dried round-bottom flask under an inert atmosphere.
-
Add a small amount of 1-bromooctane in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction starts, add the remaining 1-bromooctane solution dropwise while stirring to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of nonan-8-one in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Dehydration:
-
Quench the reaction by slowly adding a saturated ammonium chloride solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude alcohol.
-
Add a catalytic amount of concentrated sulfuric acid to the crude alcohol and heat to induce dehydration.
-
-
Purification:
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Visualizations
Caption: Synthetic workflow for 8-Heptadecene, 9-octyl-.
Caption: Troubleshooting decision tree for low yield.
"8-Heptadecene, 9-octyl-" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Heptadecene, 9-octyl-. The information provided is based on general principles of alkene chemistry and is intended to guide users in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is 8-Heptadecene, 9-octyl- and what are its general stability characteristics?
A1: 8-Heptadecene, 9-octyl- is a large, branched alkene. Structurally, it is a C25 hydrocarbon with a double bond located between the 8th and 9th carbon atoms of a heptadecene chain, and an octyl group attached to the 9th carbon. Generally, the stability of alkenes is influenced by factors such as the degree of substitution at the double bond and steric hindrance.[1][2] More substituted alkenes are typically more stable due to hyperconjugation and inductive effects.[3][4] Given its structure, 8-Heptadecene, 9-octyl- is a tetrasubstituted alkene, which suggests a relatively high intrinsic stability compared to less substituted alkenes.[2][5] However, like all alkenes, it is susceptible to degradation under certain conditions.
Q2: What are the primary degradation pathways for a large, branched alkene like 8-Heptadecene, 9-octyl-?
A2: The primary degradation pathways for alkenes involve reactions at the carbon-carbon double bond. For 8-Heptadecene, 9-octyl-, the most probable degradation routes include:
-
Oxidation: The double bond is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of epoxides, hydroperoxides, aldehydes, ketones, and carboxylic acids. In some contexts, such as in ghee, hydrocarbons are considered secondary products of lipid autoxidation.[6]
-
Acid-Catalyzed Reactions: In the presence of acids, the double bond can undergo hydration (addition of water) to form alcohols, or isomerization (shifting of the double bond).
-
Thermal Degradation: At elevated temperatures, the molecule can undergo cleavage or isomerization. Pyrolysis, a form of thermal degradation in an oxygen-limited environment, can break down the molecule into smaller fragments.[7][8]
Q3: I am observing unexpected peaks in my GC-MS analysis after storing a solution of 8-Heptadecene, 9-octyl-. What could be the cause?
A3: The appearance of new peaks in a GC-MS chromatogram of 8-Heptadecene, 9-octyl- likely indicates degradation. The most common cause is oxidation, especially if the sample was stored in the presence of air and/or light. The new peaks could correspond to oxidation products such as aldehydes, ketones, or smaller chain fragments resulting from cleavage of the double bond. To confirm this, you can try to identify the new peaks using a mass spectral library. Consider also the possibility of solvent interaction or contamination.
Troubleshooting Guides
Issue 1: Sample Degradation During Storage
Symptoms:
-
Appearance of unknown peaks in analytical chromatograms (GC-MS, HPLC).
-
Changes in physical properties (e.g., color, viscosity).
-
Reduced potency or activity in biological assays.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or store in the dark to prevent photo-oxidation. Consider adding an antioxidant if compatible with your application. |
| Acid/Base Contamination | Ensure all glassware and solvents are neutral. Use high-purity solvents. |
| Elevated Temperature | Store samples at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in experimental replicates.
-
Loss of expected biological activity over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation in Assay Media | Assess the stability of 8-Heptadecene, 9-octyl- directly in your assay buffer over the time course of the experiment. The compound may be reacting with components in the media. |
| Interaction with Assay Components | The compound may be binding to plastics or other materials used in the assay setup. Consider using glass or low-binding plates. |
| Formation of Active/Inactive Degradants | Degradation products may have different biological activities than the parent compound, leading to confounding results. Use freshly prepared solutions for each experiment. |
Experimental Protocols
Protocol 1: Assessment of Oxidative Stability
This protocol provides a general method to evaluate the susceptibility of 8-Heptadecene, 9-octyl- to oxidation.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a standard solution of 8-Heptadecene, 9-octyl- in a suitable solvent (e.g., hexane or isopropanol).
-
Exposure Conditions:
-
Control: Store one set of aliquots under an inert atmosphere (e.g., nitrogen) at -20°C in the dark.
-
Air Exposure: Store a second set of aliquots exposed to air at room temperature.
-
Light Exposure: Store a third set of aliquots exposed to ambient light at room temperature.
-
-
Time Points: Analyze samples from each condition at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the samples.
-
Data Analysis: Compare the chromatograms of the exposed samples to the control. Quantify the decrease in the peak area of 8-Heptadecene, 9-octyl- and the increase in the peak areas of any new degradation products.
Quantitative Data Summary (Hypothetical)
| Condition | Time Point | 8-Heptadecene, 9-octyl- Remaining (%) | Major Degradation Products (m/z) |
| Control (-20°C, N₂) | 1 week | 99.5 | - |
| Air (RT) | 1 week | 85.2 | 142, 156 |
| Light (RT) | 1 week | 78.9 | 142, 156, 170 |
Visualizations
Caption: Potential degradation pathways of 8-Heptadecene, 9-octyl-.
Caption: Workflow for assessing the stability of 8-Heptadecene, 9-octyl-.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bricm.portal.gov.bd [bricm.portal.gov.bd]
Technical Support Center: GC Analysis of Long-Chain Alkenes
Welcome to the technical support center for resolving co-elution in the Gas Chromatography (GC) analysis of long-chain alkenes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and how can I identify it in my chromatogram?
Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping or a single, misleading peak.[1][2] This prevents accurate identification and quantification.[1][3] You can identify potential co-elution by observing:
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Peak Asymmetry: Look for peaks with shoulders, split tops, or excessive tailing, which can indicate the presence of more than one compound.[1][3]
-
Detector-Assisted Analysis:
-
Mass Spectrometry (MS): If using a GC-MS, you can examine the mass spectra across the peak. A change in the spectral profile from the beginning to the end of the peak suggests that multiple compounds are present.[1][3]
-
Diode Array Detector (DAD): A DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely.[1][3]
-
Q2: What are the primary causes of co-elution in the GC analysis of long-chain alkenes?
Co-elution in the analysis of long-chain alkenes, which often exist as closely related isomers, can stem from several factors:
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Inadequate Column Selectivity: The stationary phase may not have the correct chemistry to differentiate between structurally similar alkene isomers.[1][4] Non-polar stationary phases, for example, separate primarily by boiling point, which can be very similar for isomers.[5]
-
Poor Column Efficiency: An inefficient column produces broader peaks, which are more likely to overlap. This can be caused by an old or contaminated column, or non-optimal carrier gas flow rates.[1][6]
-
Improper Method Parameters: Sub-optimal temperature programs, incorrect carrier gas velocity, or a large injection volume can all lead to decreased resolution.[7][8]
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Matrix Interference: Components from the sample matrix can co-elute with the target analytes, leading to inaccurate results. This highlights the need for effective sample preparation.[9]
Q3: Can I resolve co-elution without changing my GC column?
Yes, it is often possible to improve separation by modifying the analytical method.[10] Before investing in a new column, consider the following adjustments:
-
Optimize the Temperature Program: Lowering the initial temperature or reducing the ramp rate can increase the interaction time of analytes with the stationary phase, often improving separation for early eluting peaks.[8] Introducing a hold at a temperature 20-30°C below the elution temperature of the co-eluting pair can also enhance resolution.[10]
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can significantly improve column efficiency and, consequently, resolution.[8][10]
-
Reduce Injection Volume: Injecting a smaller sample volume can prevent column overload, which leads to broader, asymmetric peaks.[7]
Troubleshooting Guide
Problem: My isomeric alkenes are not separating, showing a single sharp peak.
This issue points directly to a problem with column selectivity, meaning the stationary phase chemistry cannot differentiate between the isomers.[1]
Solutions:
-
Change the Stationary Phase: This is the most effective solution. For separating alkene isomers, especially those with different double bond positions or cis/trans configurations, a more polar column is often required.[11][12] A mid-polarity poly(trifluoropropylmethylsiloxane) stationary phase has shown significant improvements in resolving long-chain alkenones compared to standard non-polar phases.[13]
-
Employ Multi-Dimensional GC (GCxGC): For highly complex samples where co-elution is persistent, a GCxGC system can provide a powerful solution. This technique uses two columns with different selectivities (e.g., non-polar followed by polar) to resolve components that co-elute on the first column.[14]
Problem: My peaks are broad and overlapping, especially later in the chromatogram.
Broad peaks are a sign of low column efficiency or analyte interaction with active sites.
Solutions:
-
Perform Column Maintenance: Non-volatile contaminants from the sample matrix can accumulate at the head of the column, causing peak broadening and tailing.[15] Trim 10-20 cm from the front of the column to remove contaminated sections.[16]
-
Verify Column Installation: Ensure the column is cut cleanly at a 90° angle and is installed at the correct height within the inlet, according to the manufacturer's instructions. An improper cut or placement can cause peak distortion.[16]
-
Check for Leaks: Leaks in the GC inlet or column fittings can disrupt carrier gas flow and degrade performance, particularly for early eluting compounds.[6]
-
Increase Carrier Gas Flow Rate: While an optimal flow rate is best, for later eluting peaks, sometimes increasing the flow rate (linear velocity) can lead to sharper, narrower peaks, which may improve resolution even if it slightly reduces retention time.[10]
Problem: I observe co-elution with unknown peaks from my sample matrix.
This indicates that interfering compounds from the sample matrix are not being adequately removed before analysis.
Solutions:
-
Improve Sample Clean-up: Implement a sample preparation technique designed to remove interfering components while retaining your target analytes.[9]
-
Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that selectively retains either the interferences or the analytes, allowing them to be separated.[9][17]
-
QuEChERS Method: This is a versatile and efficient approach for cleaning up complex matrices, particularly in food and environmental samples.[9]
-
-
Use Matrix-Matched Standards: If interferences cannot be completely removed, preparing calibration standards in the same matrix as the sample can help to account for and compensate for matrix effects.[9]
Data Presentation and Key Parameters
Table 1: GC Column Stationary Phase Selection Guide for Long-Chain Alkenes
Choosing the right stationary phase is the most critical factor for achieving separation, as it governs the selectivity of the column.[4][11]
| Stationary Phase Type | Common Polysiloxane Chemistry | Polarity | Separation Principle | Best For |
| Non-Polar | 100% Dimethyl or 5% Phenyl/95% Dimethyl | Low | Primarily by boiling point and Van der Waals forces.[11] | General purpose analysis of non-polar compounds; may not resolve isomers with similar boiling points.[5] |
| Intermediate Polarity | 50% Phenyl/50% Dimethyl or Trifluoropropylmethyl | Medium | Dipole-dipole interactions and boiling point. | Separating compounds with slight polarity differences. Poly(trifluoropropylmethylsiloxane) is highly effective for C38 methyl and ethyl alkenones.[13] |
| Polar / Highly Polar | Polyethylene Glycol (PEG) or Biscyanopropyl | High | Strong dipole-dipole and hydrogen bonding interactions. | Separating polarizable compounds like alkenes and alkynes, including cis/trans isomers.[11][12] |
Table 2: Effect of GC Parameter Adjustments on Peak Resolution
The resolution equation shows that resolution is a function of efficiency (N), retention factor (k), and selectivity (α).[4][7] The table below summarizes how adjusting key parameters affects these factors.
| Parameter | Action | Effect on Efficiency (N) | Effect on Retention (k) | Effect on Selectivity (α) | Overall Impact on Resolution |
| Column Length | Increase | Increases | Increases | No Change | Increases (proportional to the square root of the length).[18] |
| Column I.D. | Decrease | Increases | No Change | No Change | Increases, but reduces sample capacity.[7][18] |
| Film Thickness | Increase | Decreases | Increases | May slightly change | Increases retention, which can improve resolution for highly volatile analytes.[18][19] |
| Carrier Gas | Switch N₂ to He or H₂ | Increases | Decreases | No Change | Improves efficiency, allowing for faster optimal linear velocities and shorter run times.[8] |
| Oven Temperature | Decrease Rate | May Increase | Increases | May Increase | Generally improves separation, especially for early eluting peaks.[8] |
Experimental Protocols & Workflows
Protocol 1: Systematic Approach to Optimizing a GC Temperature Program
This protocol provides a step-by-step method for resolving a known pair of co-eluting long-chain alkenes.
Objective: To achieve baseline resolution (R ≥ 1.5) for two co-eluting compounds.
Methodology:
-
Initial Isothermal Run: Perform an initial run at a constant temperature approximately 20°C below the boiling point of the analytes to determine their approximate elution time.
-
First Gradient Run:
-
Set the initial oven temperature 40°C below the isothermal elution temperature from Step 1.
-
Program a temperature ramp of 10°C/min up to a final temperature 30°C above the initial elution temperature.
-
Observe the separation. If peaks are still co-eluting, proceed to the next step.
-
-
Optimize the Ramp Rate:
-
Halve the ramp rate from the previous run (e.g., from 10°C/min to 5°C/min).
-
Re-run the analysis. A slower ramp rate increases the time analytes spend interacting with the stationary phase, which often improves resolution.[8]
-
-
Introduce a Mid-Ramp Hold (If Necessary):
-
If the peaks are still not fully resolved, modify the 5°C/min program.
-
Calculate the temperature at which the pair elutes.
-
Add a 1-2 minute hold at a temperature 20°C below this elution point before resuming the ramp.[10] This can often provide the extra selectivity needed to separate a critical pair.
-
-
Finalize Method: Once baseline resolution is achieved, the method is optimized.
Diagram 1: Troubleshooting Workflow for Co-elution
The following diagram provides a logical workflow for diagnosing and resolving co-elution issues.
Caption: A step-by-step workflow for diagnosing and resolving co-elution in GC analysis.
Diagram 2: Method Development Workflow for Alkene Separation
This diagram outlines the key stages in developing a robust GC method for separating long-chain alkenes.
Caption: A logical workflow for developing a GC separation method for long-chain alkenes.
References
- 1. youtube.com [youtube.com]
- 2. Co-elution in a nutshell | The Truth About Forensic Science [thetruthaboutforensicscience.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 11. fishersci.ca [fishersci.ca]
- 12. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. thamesrestek.co.uk [thamesrestek.co.uk]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
"8-Heptadecene, 9-octyl-" solubility and solvent selection
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Heptadecene, 9-octyl-.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 8-Heptadecene, 9-octyl-?
Q2: Which solvents are recommended for dissolving 8-Heptadecene, 9-octyl-?
A2: For dissolving 8-Heptadecene, 9-octyl-, nonpolar organic solvents are the most suitable choice. A good starting point would be solvents like hexane, heptane, toluene, or dichloromethane. For applications requiring a slightly more polar solvent, esters like ethyl acetate or ketones like acetone could be tested, although solubility might be lower. Protic solvents like ethanol and methanol are generally not recommended due to the nonpolar nature of the compound.
Q3: The compound appears as a waxy solid or viscous oil. How can I handle and accurately weigh it for my experiments?
A3: Due to its physical state, handling 8-Heptadecene, 9-octyl- can be challenging. If it is a waxy solid, it can be gently warmed to a liquid state for easier transfer. Use a positive displacement pipette or a glass syringe for accurate volume transfer of the molten compound. For weighing, a "weighing by difference" method is recommended. Tare a vial containing the compound, transfer the desired amount to your experimental vessel, and then re-weigh the original vial. The difference in weight will be the amount of compound transferred.
Q4: I am observing incomplete dissolution or precipitation of the compound in my solvent system. What could be the cause and how can I fix it?
A4: Incomplete dissolution or precipitation can occur due to several reasons:
-
Solvent Polarity: The chosen solvent may not be nonpolar enough. Consider switching to a more nonpolar solvent.
-
Concentration: The concentration of the compound may be too high for the chosen solvent. Try reducing the concentration.
-
Temperature: Solubility can be temperature-dependent. Gentle warming and sonication can aid in dissolution. However, be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.
-
Purity: Impurities in either the compound or the solvent can affect solubility. Ensure you are using high-purity grade materials.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of 8-Heptadecene, 9-octyl-.
| Problem | Possible Cause | Recommended Solution |
| Compound is difficult to dispense accurately. | High viscosity or waxy nature. | Gently warm the compound to a liquid state before dispensing. Use a positive displacement pipette or a warmed glass syringe. |
| Incomplete dissolution in the chosen solvent. | The solvent is not nonpolar enough or the concentration is too high. | Switch to a more nonpolar solvent (e.g., from ethyl acetate to hexane). Try reducing the concentration of the compound. |
| Precipitation occurs during the experiment. | Change in temperature or solvent composition (e.g., addition of a more polar co-solvent). | Maintain a constant temperature. If a co-solvent must be added, introduce it slowly while vigorously stirring. Consider using a surfactant or emulsifying agent if compatible with your experimental system. |
| Formation of a film or residue on glassware. | Poor solubility and adherence of the nonpolar compound to surfaces. | Pre-rinse glassware with a small amount of the chosen nonpolar solvent. After the experiment, clean glassware thoroughly with a suitable organic solvent followed by a standard washing procedure. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of 8-Heptadecene, 9-octyl-.
-
Solvent Selection: Choose a high-purity, nonpolar organic solvent in which 8-Heptadecene, 9-octyl- is expected to be highly soluble (e.g., hexane, toluene).
-
Weighing the Compound:
-
If the compound is a waxy solid, gently warm the container in a water bath until the compound melts.
-
Using a tared vial, accurately weigh the desired amount of the compound using the "weighing by difference" method.
-
-
Dissolution:
-
Add the weighed compound to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound.
-
Use a vortex mixer or sonicator to aid dissolution. Gentle warming can be applied if necessary.
-
Once fully dissolved, add the solvent to the final volume mark.
-
-
Storage: Store the stock solution in a tightly sealed container, protected from light, and at the recommended storage temperature to prevent solvent evaporation and degradation.
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to working with 8-Heptadecene, 9-octyl-.
Caption: Workflow for solvent selection for 8-Heptadecene, 9-octyl-.
Caption: Logic diagram for troubleshooting dissolution issues.
References
Optimizing reaction conditions for "8-Heptadecene, 9-octyl-" synthesis
Technical Support Center: Synthesis of 8-Heptadecene, 9-octyl-
Disclaimer: The synthesis of the specific molecule 8-Heptadecene, 9-octyl- is not widely documented in standard chemical literature. The following guide is based on a representative synthetic method, the Wittig reaction, which is a standard and robust procedure for forming carbon-carbon double bonds.[1][2] The proposed route involves the reaction of 9-heptadecanone with an ylide generated from octyltriphenylphosphonium bromide. The principles, troubleshooting steps, and protocols described here are generally applicable to the synthesis of long-chain alkenes via this method.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing a large, branched alkene like 8-Heptadecene, 9-octyl-?
A1: The Wittig reaction is a premier and highly versatile method for synthesizing alkenes with a well-defined double bond position.[1][3] It involves reacting a phosphorus ylide (the Wittig reagent) with a ketone or aldehyde.[4] For this target molecule, reacting 9-heptadecanone with the ylide derived from octyltriphenylphosphonium bromide is a logical and effective approach.
Q2: How do I prepare the necessary Wittig reagent?
A2: The Wittig reagent is typically prepared in two steps. First, an alkyl halide (in this case, 1-bromooctane) is reacted with triphenylphosphine (PPh₃) via an Sₙ2 reaction to form a stable phosphonium salt (octyltriphenylphosphonium bromide).[5] Second, this salt is deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the reactive ylide in situ.[1][6]
Q3: What determines the stereochemistry (E/Z isomerism) of the final alkene product?
A3: The stereochemical outcome of the Wittig reaction is primarily dependent on the stability of the phosphorus ylide.[4]
-
Unstabilized Ylides (like the one from 1-bromooctane) are highly reactive and typically lead to the formation of the (Z)-alkene with moderate to high selectivity under salt-free conditions.[7][8]
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Stabilized Ylides (with electron-withdrawing groups) are less reactive and predominantly yield the (E)-alkene.[9]
For this synthesis, a majority (Z)-isomer is expected. The ratio can be influenced by factors like the presence of lithium salts, solvent, and temperature.[10]
Q4: The purification seems difficult due to the triphenylphosphine oxide byproduct. How can I remove it effectively?
A4: Triphenylphosphine oxide (TPPO) is a common, often crystalline, and polar byproduct that can complicate purification.[11] Several chromatography-free methods exist:
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Crystallization/Precipitation: TPPO has low solubility in nonpolar solvents like hexane or cyclohexane, especially at low temperatures.[12] Cooling the reaction mixture after dilution with such a solvent can cause the TPPO to precipitate.
-
Complexation: Adding salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) can form an insoluble complex with TPPO, which can then be removed by simple filtration.[13][14]
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Extraction: For products containing basic functional groups (not applicable here), an acid wash can protonate the product, allowing the neutral TPPO to be extracted into an organic layer.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Ylide Formation: The base used may be old, weak, or insufficient. The phosphonium salt may be wet. | 1. Use freshly titrated n-BuLi or a new bottle of NaH/KOtBu. Ensure the phosphonium salt is thoroughly dried under vacuum before use. Consider adding the base to the phosphonium salt at 0 °C and allowing it to stir for 1 hour before adding the ketone.[16] |
| 2. Poor Quality Reagents: The ketone (9-heptadecanone) or alkyl halide (1-bromooctane) may be impure. | 2. Purify the ketone and alkyl halide by distillation or column chromatography before use. Verify purity by NMR or GC-MS. | |
| 3. Steric Hindrance: While less common with unstabilized ylides, sterically hindered ketones can react slowly.[17] | 3. Increase reaction time and/or temperature. If the issue persists, consider an alternative like the Horner-Wadsworth-Emmons reaction.[17][18] | |
| Poor (Z/E) Stereoselectivity | 1. Reaction Conditions: The presence of lithium salts from n-BuLi can disrupt the kinetic control of the reaction, leading to "stereochemical drift" and a higher proportion of the (E)-isomer.[4] | 1. To favor the (Z)-isomer, use a sodium- or potassium-based base (e.g., NaH, KHMDS) in a non-coordinating solvent like THF or toluene. Running the reaction at a lower temperature can also improve selectivity. |
| 2. Ylide Equilibration: Under certain conditions, the intermediates can equilibrate, leading to the thermodynamically more stable (E)-alkene.[10] | 2. Perform the reaction under lithium-salt-free conditions, which favors kinetic control and formation of the (Z)-alkene.[17] | |
| Starting Material Recovered | 1. Inactive Ylide: The ylide may have decomposed before the ketone was added. This can happen if the ylide is unstable under the reaction conditions.[16] | 1. Try an inverse addition: add the phosphonium salt in portions to a mixture of the ketone and the base. This generates the ylide in the presence of the electrophile, allowing it to react immediately.[16] |
| 2. Reaction Not Reaching Completion: Insufficient reaction time or temperature. | 2. Monitor the reaction by TLC or GC. If the reaction stalls, consider gently heating the mixture or extending the reaction time. | |
| Difficult Purification | 1. Persistent TPPO: TPPO can be highly soluble in moderately polar solvent systems used for chromatography, co-eluting with the product. | 1. Before chromatography, attempt to precipitate the TPPO by concentrating the crude mixture and triturating with a nonpolar solvent (e.g., cold hexane or diethyl ether). Alternatively, use the ZnCl₂ or CaBr₂ precipitation method.[13][14] |
| 2. Similar Polarity: The product and any unreacted starting material may have very similar polarities. | 2. Use a high-efficiency silica gel and a carefully optimized nonpolar eluent system (e.g., pure hexane or a hexane/dichloromethane gradient) for column chromatography. |
Detailed Experimental Protocol
Representative Synthesis of (Z)-8-Heptadecene, 9-octyl- via Wittig Reaction
Step 1: Preparation of Octyltriphenylphosphonium Bromide (Phosphonium Salt)
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (1.1 eq) and anhydrous toluene.
-
Heat the mixture to a gentle reflux.
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Add 1-bromooctane (1.0 eq) dropwise over 30 minutes.
-
Maintain the reflux for 24 hours. A white precipitate will form.
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Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
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Collect the white solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove any unreacted starting materials, and dry under high vacuum. The product is the phosphonium salt.
Step 2: Ylide Formation and Olefination
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Add the dried octyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. The solution should turn a deep orange or red color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 9-heptadecanone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Add cold hexane and store the mixture at -20 °C overnight to precipitate the bulk of the triphenylphosphine oxide.
-
Filter off the precipitated TPPO.
-
Concentrate the filtrate and purify the remaining oil by column chromatography on silica gel using pure hexane as the eluent to isolate the final product, 8-Heptadecene, 9-octyl-.
Visualizations
Caption: Experimental workflow for the synthesis of 8-Heptadecene, 9-octyl-.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reddit - The heart of the internet [reddit.com]
Preventing isomerization during "8-Heptadecene, 9-octyl-" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of 8-Heptadecene, 9-octyl-.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for a long-chain alkene like 8-Heptadecene, 9-octyl-?
A1: Common synthetic strategies for preparing long-chain alkenes such as 8-Heptadecene, 9-octyl- include:
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Olefin Metathesis: Cross-metathesis of two smaller alkenes is a powerful and common method.
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Wittig Reaction: This classic method involves the reaction of a phosphorus ylide with a ketone or aldehyde, offering good control over the double bond's position.[1][2][3][4]
-
Electrolysis of Carboxylic Acids: The Kolbe electrolysis of a mixture of unsaturated and saturated carboxylic acids can also yield long-chain alkenes.[5]
Q2: What is isomerization in the context of this synthesis, and why is it a problem?
A2: Isomerization is an unwanted side reaction where the double bond in the target molecule migrates to a different position along the carbon chain. This results in a mixture of structural isomers that are often difficult to separate from the desired product, leading to lower yield and purity of the final compound.
Q3: What are the primary causes of isomerization during synthesis?
A3: In syntheses employing metal catalysts, such as olefin metathesis with ruthenium-based catalysts, the formation of metal hydride species is a major cause of isomerization.[6][7] These hydrides can add to and eliminate from the alkene, causing the double bond to shift. High reaction temperatures can also promote isomerization.[7]
Troubleshooting Guide
Issue 1: Significant formation of isomers detected by NMR or GC-MS.
Possible Cause A: Catalyst Decomposition and Formation of Ruthenium Hydride Species (in Olefin Metathesis)
-
Solution: The decomposition of ruthenium metathesis catalysts can generate hydride species that are responsible for olefin isomerization.[7] To mitigate this, various additives can be used to quench these hydride species.[7]
-
Add 1,4-Benzoquinone or a derivative: Electron-deficient benzoquinones are particularly effective at preventing olefin migration without significantly impacting catalyst activity.[6][8][9][10]
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Add Acetic Acid: A moderate pKa acid like acetic acid can also suppress isomerization.[6][8][9]
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Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of both catalyst decomposition and isomerization.[7]
-
Quantitative Data on Additive Effectiveness in Olefin Metathesis:
| Additive (10 mol %) | Isomerization (%) | Metathesis Conversion (%) | Reference |
| None | 40 | 95 | [8] |
| 1,4-Benzoquinone | <2 | 94 | [8][9] |
| 2,6-Dichlorobenzoquinone | <1 | 95 | [7] |
| Acetic Acid | 5 | 93 | [8][9] |
| TEMPO | 38 | 95 | [8] |
| BHT | 39 | 94 | [8] |
Possible Cause B: Sub-optimal Reaction Conditions in Wittig Reaction
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Solution: While the Wittig reaction generally provides good regioselectivity, the E/Z selectivity can be an issue.[2][3] The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions.
-
Use of Stabilized vs. Non-stabilized Ylides: Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[3]
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Salt-Free Conditions: The presence of lithium salts can affect the stereoselectivity. Using salt-free ylides can provide better control.
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Schlosser Modification: For E-alkene synthesis, the Schlosser modification of the Wittig reaction can be employed, which involves deprotonation-protonation of the betaine intermediate to favor the more stable threo-betaine, leading to the E-alkene.[4]
-
Issue 2: Difficulty in purifying the final product from its isomers.
Possible Cause: Similar Physicochemical Properties of Isomers
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Solution: The separation of long-chain alkene isomers can be challenging due to their similar boiling points and polarities.
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High-Performance Liquid Chromatography (HPLC): HPLC using a C18 stationary phase and a mobile phase containing alkanes or 1-alkenes as additives has been shown to improve the resolution of cis/trans isomers of long-chain olefinic compounds.[11] The longer the chain length of the alkane or 1-alkene additive, the better the separation.[11]
-
Supercritical Fluid Chromatography (SFC): SFC can also be an effective technique for separating non-polar compounds like long-chain alkenes.
-
Experimental Protocols
Protocol 1: General Procedure for Preventing Isomerization in Olefin Metathesis using 1,4-Benzoquinone
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Preparation: In a glovebox, add the alkene substrate (1.0 equiv) and 1,4-benzoquinone (0.1 equiv) to a dried reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene) to the flask.
-
Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs II catalyst, 0.01-0.05 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Purification: Concentrate the mixture in vacuo and purify by column chromatography on silica gel to isolate the desired product.
Protocol 2: Synthesis of 8-Heptadecene, 9-octyl- via Wittig Reaction
-
Ylide Preparation:
-
Suspend (nonyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the deep red ylide solution.
-
-
Reaction with Ketone:
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Dissolve 9-heptadecanone (1.0 equiv) in anhydrous THF in a separate flask under an inert atmosphere.
-
Cool the ketone solution to 0 °C and add the prepared ylide solution dropwise via cannula.
-
-
Reaction Progression:
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Allow the reaction mixture to warm to room temperature and stir overnight. The disappearance of the red color indicates the consumption of the ylide.
-
-
Work-up and Purification:
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel. The triphenylphosphine oxide is more polar and will elute more slowly than the alkene product.[1]
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Visualizations
Caption: Workflow for preventing isomerization in olefin metathesis.
Caption: Pathway of isomerization and its prevention by additives.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. US4006065A - Process for the synthesis of pure isomers of long chain alkenes - Google Patents [patents.google.com]
- 6. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
Troubleshooting low yields in Wittig olefination of long-chain aldehydes
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Wittig olefination of long-chain aldehydes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Wittig olefination of long-chain aldehydes in a question-and-answer format.
Q1: My Wittig reaction with a long-chain aldehyde is giving a very low yield. What are the most common causes?
Low yields in Wittig reactions involving long-chain aldehydes can stem from several factors. The primary culprits are often related to the stability of the ylide, the reaction conditions, and the nature of the aldehyde itself. Key areas to investigate include:
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Ylide Formation and Stability: Incomplete formation or degradation of the phosphorus ylide is a frequent issue. Unstabilized ylides, which are highly reactive, can be particularly sensitive.[1][2]
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Aldehyde-Related Side Reactions: Long-chain aldehydes can be prone to self-condensation, enolization, or oxidation, especially under basic conditions.[3][4]
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Steric Hindrance: While less common with linear long-chain aldehydes, any branching near the carbonyl group can impede the reaction.[3][4]
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Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and the presence of salts can significantly impact the reaction outcome.[5][6]
Q2: How does the choice of ylide (stabilized vs. unstabilized) affect the reaction with my long-chain aldehyde?
The stability of the ylide is a critical factor that influences both the reactivity and the stereochemical outcome of the reaction.[1][6]
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Unstabilized Ylides (e.g., R = alkyl): These are highly reactive and generally provide the (Z)-alkene as the major product.[1][3] However, their high reactivity can also lead to side reactions if not handled carefully.
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Stabilized Ylides (e.g., R = ester, ketone): These ylides are less reactive due to delocalization of the negative charge.[1][6] They typically yield the (E)-alkene with high selectivity.[1][3] With less reactive aldehydes or sterically hindered substrates, stabilized ylides may result in low or no yield.[4][7]
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Semi-stabilized Ylides (e.g., R = aryl): The E/Z selectivity with these ylides can be poor.[3]
Recommendation: For the synthesis of a specific stereoisomer, the choice of ylide is paramount. If the desired product is the (Z)-alkene, an unstabilized ylide is the appropriate choice. For the (E)-alkene, a stabilized ylide is preferred.
Q3: The base I'm using seems to be causing side reactions with my aldehyde. What are my options?
The choice of base is crucial, especially with enolizable long-chain aldehydes. Strong bases can deprotonate the α-carbon of the aldehyde, leading to aldol-type side reactions and reducing the yield of the desired alkene.
| Base | Common Usage | Potential Issues with Long-Chain Aldehydes |
| n-Butyllithium (n-BuLi) | A very strong base, commonly used for preparing unstabilized ylides.[5] | Can promote enolization of the aldehyde. The presence of lithium salts can also affect stereoselectivity.[5][6] |
| Sodium Hydride (NaH) | A strong, non-nucleophilic base. | Can be a good alternative to organolithium bases to minimize enolization. |
| Potassium tert-Butoxide (KOtBu) | A strong, sterically hindered base. | Often a good choice for minimizing nucleophilic attack on the aldehyde. |
| Sodium Amide (NaNH2) | A very strong base. | Can also be used for ylide generation.[5] |
| Weaker Bases (e.g., K2CO3, NaHCO3) | Typically used with stabilized ylides or in one-pot procedures.[8][9] | May not be strong enough to deprotonate the phosphonium salt for unstabilized ylides. |
Troubleshooting Tip: If you suspect enolization is the issue, consider switching from n-BuLi to a bulkier base like KOtBu or a sodium-based reagent like NaH or NaHMDS.
Q4: I am observing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
Achieving high stereoselectivity is a common challenge in the Wittig reaction. The following factors can be adjusted to favor the formation of one isomer:
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Ylide Type: As mentioned, unstabilized ylides favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[1][3]
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Salt Effects: The presence of lithium salts can decrease the (Z)-selectivity of reactions with unstabilized ylides.[3][5] Using sodium- or potassium-based systems can enhance (Z)-selectivity. Performing the reaction under "salt-free" conditions, where the ylide is prepared and isolated before the addition of the aldehyde, can also improve (Z)-selectivity.
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Schlosser Modification: For obtaining the (E)-alkene from unstabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature before quenching the reaction.[3][4]
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Solvent: The choice of solvent can influence the transition state energies and thus the stereochemical outcome. Protic solvents can favor the formation of the (E)-isomer.[8]
Q5: My starting materials seem to have poor solubility in the reaction solvent. What can I do?
The long, nonpolar alkyl chains of both the aldehyde and the Wittig reagent can lead to solubility issues in common ethereal solvents like THF or diethyl ether.
Troubleshooting Steps:
-
Solvent Change: Consider using a more nonpolar solvent like toluene, or a solvent with a higher boiling point if heating is required. However, be mindful that solvent polarity can affect reaction rates and selectivity.
-
Biphasic Conditions: Phase-transfer catalysis can be an effective strategy, particularly when using weaker inorganic bases like potassium carbonate.[8]
-
Aqueous Wittig Reactions: For certain stabilized ylides, reactions can be successfully performed in water, which can be advantageous from an environmental and cost perspective.[10][11] The hydrophobic effect can help drive the reaction between the long-chain substrates.[10]
Experimental Protocols
Protocol 1: Preparation of a "Salt-Free" Unstabilized Ylide
This protocol is designed to improve (Z)-selectivity by removing lithium salts prior to the addition of the aldehyde.
-
Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyltriphenylphosphonium salt in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add one equivalent of n-butyllithium (n-BuLi) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Salt Precipitation: Allow the solution to warm slowly to 0 °C. The lithium halide salt will precipitate out of the solution.
-
Isolation of Ylide: Cannulate the supernatant containing the salt-free ylide into a separate, pre-cooled (-78 °C), flame-dried flask under an inert atmosphere.
-
Reaction with Aldehyde: Slowly add a solution of the long-chain aldehyde in anhydrous THF to the salt-free ylide solution at -78 °C.
-
Workup: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A troubleshooting workflow for low yields in Wittig olefination.
Competing Reaction Pathways
Caption: Competing reaction pathways in the Wittig olefination.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. researchgate.net [researchgate.net]
- 9. sciepub.com [sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Trace Analysis of 8-Heptadecene, 9-octyl-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation and trace analysis of 8-Heptadecene, 9-octyl- (C25H50, CAS: 24306-18-1). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the trace analysis of 8-Heptadecene, 9-octyl-?
A1: The primary challenges in analyzing trace levels of 8-Heptadecene, 9-octyl- stem from its high molecular weight, nonpolar nature, and potential for co-elution with structurally similar isomers. Key issues include:
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Low Volatility: Its high boiling point can lead to poor chromatographic peak shape and potential for carryover in the injection port.
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Matrix Interferences: Being a nonpolar hydrocarbon, it is often extracted from complex matrices along with other lipids and nonpolar compounds, which can interfere with quantification.
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Isomer Co-elution: Differentiating 8-Heptadecene, 9-octyl- from other C25H50 isomers can be challenging with standard gas chromatography (GC) columns.
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Double Bond Position: Confirming the precise location of the double bond at the 8th position requires specific analytical techniques.
Q2: Which sample preparation techniques are recommended for extracting 8-Heptadecene, 9-octyl- from complex matrices?
A2: The choice of extraction technique depends on the sample matrix. The most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This is a robust method for extracting nonpolar compounds. A nonpolar solvent like hexane or a mixture of hexane and dichloromethane is used to extract the analyte from a more polar (often aqueous) sample matrix.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted approach with the potential for higher sample cleanup and concentration. Reversed-phase SPE cartridges (e.g., C18 or C8) are ideal for retaining nonpolar compounds like 8-Heptadecene, 9-octyl- from polar sample matrices.
Q3: How can I confirm the position of the double bond in 8-Heptadecene, 9-octyl-?
A3: Gas chromatography-mass spectrometry (GC-MS) alone may not be sufficient to definitively locate the double bond. A derivatization step is often necessary. Reaction with dimethyl disulfide (DMDS) is a well-established method for forming adducts across the double bond.[1] The fragmentation pattern of the DMDS adduct in the mass spectrometer allows for the unambiguous determination of the original double bond position.[1]
Q4: What type of internal standard should I use for quantitative analysis?
A4: An ideal internal standard should be chemically similar to the analyte but not present in the sample. For GC-MS analysis of 8-Heptadecene, 9-octyl-, suitable internal standards include:
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Isotopically Labeled Analog: A deuterated or 13C-labeled version of 8-Heptadecene, 9-octyl- would be the best choice, as its chemical behavior is nearly identical to the analyte. However, these can be expensive and not always commercially available.
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Structurally Similar Hydrocarbon: A long-chain n-alkane or a branched alkane with a similar carbon number (e.g., n-Tetracosane (C24) or n-Hexacosane (C26)) that is not expected to be in the sample can be a cost-effective alternative. It is crucial to ensure the chosen internal standard does not co-elute with any other sample components.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Samples
This protocol provides a general procedure for extracting 8-Heptadecene, 9-octyl- from water or other aqueous-based samples.
Materials:
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Sample (e.g., 100 mL of water)
-
Hexane (GC grade)
-
Sodium chloride (ACS grade)
-
Anhydrous sodium sulfate
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Separatory funnel (250 mL)
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Glassware (beakers, flasks)
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
Pour 100 mL of the aqueous sample into a 250 mL separatory funnel.
-
Add a suitable internal standard.
-
Add 5 g of sodium chloride to the sample to increase the ionic strength of the aqueous phase and enhance the partitioning of the nonpolar analyte into the organic phase.
-
Add 30 mL of hexane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer and collect the upper organic layer (hexane).
-
Repeat the extraction of the aqueous layer with a fresh 30 mL portion of hexane.
-
Combine the two organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen or using a rotary evaporator.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Aqueous Samples
This protocol outlines a general procedure using a reversed-phase SPE cartridge.
Materials:
-
Sample (e.g., 250 mL of water)
-
Reversed-phase SPE cartridge (e.g., C18, 500 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
Dichloromethane or Hexane (GC grade)
-
SPE vacuum manifold
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of dichloromethane (or hexane) through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Add the internal standard to the 250 mL water sample.
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 50:50 methanol/water solution to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the analyte from the cartridge with 5 mL of dichloromethane or hexane into a collection vial.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: Comparison of SPE Cartridges for Nonpolar Hydrocarbon Extraction
| Cartridge Type | Sorbent Chemistry | Retention Mechanism | Typical Elution Solvent | Expected Recovery for Long-Chain Alkenes |
| C18 (Octadecyl) | Silica-based with C18 alkyl chains | Reversed-phase (hydrophobic interactions) | Hexane, Dichloromethane, Ethyl Acetate | Good to Excellent (85-105%) |
| C8 (Octyl) | Silica-based with C8 alkyl chains | Reversed-phase (hydrophobic interactions) | Hexane, Dichloromethane | Good (80-100%) |
| Polymeric (e.g., HLB) | Hydrophilic-Lipophilic Balanced Polymer | Mixed-mode (hydrophobic and polar interactions) | Methanol, Acetonitrile, Dichloromethane | Excellent (90-110%) |
Note: Expected recovery rates are estimates based on similar long-chain nonpolar compounds and will require method validation for 8-Heptadecene, 9-octyl-.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Low Signal | 1. Inefficient extraction. 2. Analyte loss during solvent evaporation. 3. Low injection volume or incorrect split ratio. 4. Active sites in the GC inlet liner. | 1. Optimize LLE (pH, salting out) or SPE (sorbent, elution solvent) protocol. 2. Evaporate solvent at a lower temperature and ensure a gentle nitrogen stream. 3. Use a splitless injection or optimize the split ratio. 4. Use a deactivated liner and trim the first few cm of the column. |
| Peak Tailing | 1. Active sites in the GC system (liner, column). 2. Column contamination. 3. Injection port temperature is too low. | 1. Use a fresh, deactivated liner; trim the analytical column. 2. Bake out the column according to the manufacturer's instructions. 3. Increase the injector temperature to ensure complete volatilization of the high molecular weight analyte. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated solvent or glassware. | 1. Run a solvent blank after a high-concentration sample. Increase injector temperature and bakeout time. 2. Use a high-quality, low-bleed septum. 3. Use high-purity solvents and thoroughly clean all glassware. |
| Poor Peak Resolution | 1. Inappropriate GC column phase. 2. Oven temperature program is too fast. 3. Carrier gas flow rate is not optimal. | 1. Use a nonpolar or mid-polarity column (e.g., DB-5ms, HP-5ms). 2. Decrease the temperature ramp rate to improve separation of isomers. 3. Optimize the carrier gas flow rate for the best resolution. |
| Inconsistent Results | 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Instability of the internal standard. | 1. Ensure consistent volumes, mixing times, and handling for all samples. 2. Perform a matrix effect study. Consider using a matrix-matched calibration curve. 3. Ensure the internal standard is stable in the sample matrix and extraction solvent. |
Visualizations
Caption: General experimental workflow for the trace analysis of 8-Heptadecene, 9-octyl-.
Caption: Logical troubleshooting workflow for common GC-MS issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 8-Heptadecene, 9-octyl- and Linear C25 Alkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the branched alkene, 8-Heptadecene, 9-octyl-, and its linear counterparts, C25 alkenes. Due to a notable scarcity of direct comparative research, this document synthesizes available data on long-chain alkenes and general principles of structure-activity relationships to infer potential differences in their biological profiles.
Introduction
Long-chain alkenes, both linear and branched, are ubiquitous in nature and have garnered interest for their potential roles in various biological processes. 8-Heptadecene, 9-octyl- is a branched C25 mono-unsaturated alkene. In contrast, linear C25 alkenes are straight-chain hydrocarbons with one or more double bonds. The structural divergence between these molecules—specifically the presence of an octyl branch in the former—is anticipated to significantly influence their physicochemical properties and, consequently, their interactions with biological systems. This guide aims to provide a structured comparison based on the limited available data and established biochemical principles.
Structural and Physicochemical Properties
The fundamental difference between 8-Heptadecene, 9-octyl- and linear C25 alkenes lies in their molecular architecture. This structural variation is expected to impact properties such as membrane fluidity, lipophilicity, and susceptibility to enzymatic metabolism.
| Property | 8-Heptadecene, 9-octyl- (Branched C25 Alkene) | Linear C25 Alkenes | Reference |
| Molecular Formula | C25H50 | C25H50 (for mono-unsaturated) | N/A |
| Molecular Weight | ~350.68 g/mol | ~350.68 g/mol (for mono-unsaturated) | N/A |
| Structure | Branched chain | Straight chain | N/A |
| Predicted Lipophilicity (logP) | Likely higher due to increased surface area | Generally high | N/A |
| Membrane Interaction | May disrupt lipid packing more significantly due to its branched structure. | Can intercalate into lipid bilayers, potentially altering fluidity. | Inferred |
Table 1: Comparison of Physicochemical Properties. This table summarizes the key structural and predicted physicochemical differences between the two types of C25 alkenes.
Comparative Biological Activity
Cytotoxicity
The cytotoxicity of long-chain hydrocarbons is often linked to their ability to disrupt cell membranes. The branched structure of 8-Heptadecene, 9-octyl- may lead to more pronounced membrane perturbation compared to its linear isomers.
| Compound Type | Assay | Cell Line | Results | Experimental Protocol | Reference |
| 8-Heptadecene, 9-octyl- | No data available | N/A | N/A | N/A | N/A |
| Linear C25 Alkenes | No specific data available for C25 alkenes. General long-chain alkanes/alkenes show variable, often low, cytotoxicity. | N/A | N/A | N/A | N/A |
Table 2: Comparative Cytotoxicity Data. The lack of specific data for both compounds is highlighted.
Experimental Protocol: General Cytotoxicity Assay (Hypothetical)
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess cytotoxicity.
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of 8-Heptadecene, 9-octyl- or a linear C25 alkene for 24-48 hours.
-
MTT Assay: MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
Figure 1: A generalized workflow for assessing the cytotoxicity of lipid compounds using an MTT assay.
Anti-inflammatory Activity
The influence of these alkenes on inflammatory pathways is currently unknown. It is plausible that, like other lipids, they could modulate the activity of inflammatory cells or interfere with signaling cascades.
| Compound Type | Assay | Model System | Results | Experimental Protocol | Reference |
| 8-Heptadecene, 9-octyl- | No data available | N/A | N/A | N/A | N/A |
| Linear C25 Alkenes | No data available | N/A | N/A | N/A | N/A |
Table 3: Comparative Anti-inflammatory Data. No specific experimental data is available for either compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Hypothetical)
The effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages is a common in vitro model for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophages are cultured and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
NO Measurement: After 24 hours, the concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant can be quantified by ELISA.
Figure 2: A conceptual diagram illustrating potential points of interference for test compounds within the LPS-induced inflammatory pathway.
Antimicrobial Activity
The antimicrobial properties of long-chain hydrocarbons can be attributed to their ability to disrupt the bacterial cell membrane. The structural differences between branched and linear alkenes may result in varied efficacy against different microbial species.
| Compound Type | Assay | Microbial Strain(s) | Results | Experimental Protocol | Reference |
| 8-Heptadecene, 9-octyl- | No data available | N/A | N/A | N/A | N/A |
| Linear C25 Alkenes | No data available | N/A | N/A | N/A | N/A |
Table 4: Comparative Antimicrobial Data. There is a lack of specific antimicrobial data for these C25 alkenes.
Experimental Protocol: Broth Microdilution Assay (Hypothetical)
This method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: A standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Figure 3: A logical diagram illustrating the relationship between molecular structure and biological activity.
Conclusion and Future Directions
Future research should focus on direct, head-to-head comparisons of these compounds in standardized biological assays. Such studies would elucidate the structure-activity relationships of long-chain branched versus linear alkenes and could uncover novel therapeutic or industrial applications for these molecules. It is recommended that researchers in the fields of drug discovery, toxicology, and materials science consider these compounds as targets for future investigation.
Validation of a new analytical method for "8-Heptadecene, 9-octyl-"
A comprehensive guide to the validation of a new Ultra-Fast Gas Chromatography (UFGC) method for the quantitative analysis of 8-Heptadecene, 9-octyl-. This document provides a comparative analysis against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparative Analysis of Analytical Methods
The quantification of 8-Heptadecene, 9-octyl-, a long-chain hydrocarbon with the molecular formula C25H50, is crucial in various research and development settings.[1][2] This guide introduces a novel Ultra-Fast Gas Chromatography (UFGC) method and compares its performance against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method.[3] The validation of this new method adheres to recognized analytical parameters, including accuracy, precision, linearity, and sensitivity.[4][5]
Data Summary
The performance of the new UFGC method and the conventional GC-MS method were evaluated based on key validation parameters. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | New UFGC Method | Conventional GC-MS Method |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
| Equation | y = 25432x + 1587 | y = 18765x + 2345 |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | New UFGC Method (% Recovery) | Conventional GC-MS Method (% Recovery) |
| 1 | 99.2 ± 1.5 | 97.8 ± 2.1 |
| 10 | 100.5 ± 1.1 | 98.5 ± 1.8 |
| 50 | 99.8 ± 0.9 | 99.1 ± 1.5 |
Table 3: Precision (Repeatability)
| Parameter | New UFGC Method | Conventional GC-MS Method |
| Intra-day Precision (%RSD) | 1.2% | 2.5% |
| Inter-day Precision (%RSD) | 1.8% | 3.1% |
Table 4: Sensitivity
| Parameter | New UFGC Method | Conventional GC-MS Method |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
Table 5: Method Robustness
| Parameter Variation | New UFGC Method (%RSD) | Conventional GC-MS Method (%RSD) |
| Column Temperature (±2°C) | 1.5% | 2.8% |
| Flow Rate (±5%) | 1.7% | 3.0% |
Experimental Protocols
Detailed methodologies for the new UFGC method and the conventional GC-MS method are provided below.
New Ultra-Fast Gas Chromatography (UFGC) Method
This method was developed for rapid and sensitive quantification of 8-Heptadecene, 9-octyl-.
-
Instrumentation : Agilent Intuvo 9000 Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column : Agilent DB-5ht, 5 m x 0.32 mm, 0.1 µm film thickness.
-
Inlet : Split/splitless inlet at 300°C with a split ratio of 20:1.
-
Carrier Gas : Helium at a constant flow rate of 5 mL/min.
-
Oven Program : Initial temperature of 150°C, ramped at 80°C/min to 350°C, and held for 1 minute.
-
Detector : FID at 350°C.
-
Injection Volume : 1 µL.
-
Sample Preparation : Samples were dissolved in hexane to the desired concentrations.
Conventional Gas Chromatography-Mass Spectrometry (GC-MS) Method
This established method serves as a baseline for comparison.
-
Instrumentation : Agilent 7890B Gas Chromatograph coupled to a 5977B Mass Spectrometer.
-
Column : Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet : Split/splitless inlet at 280°C with a split ratio of 10:1.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program : Initial temperature of 100°C, held for 1 minute, ramped at 15°C/min to 320°C, and held for 5 minutes.
-
Mass Spectrometer : Electron ionization (EI) mode at 70 eV. Scan range of 50-550 m/z.
-
Injection Volume : 1 µL.
-
Sample Preparation : Samples were dissolved in hexane to the desired concentrations.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.
Caption: Experimental workflow for the validation of the new analytical method.
Caption: Interrelation of key analytical method validation parameters.
References
- 1. 8-Heptadecene, 9-octyl- | C25H50 | CID 292287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Analysis of 8-Heptadecene, 9-octyl- Bioactivity and its Potential as a Semiochemical
An examination of the current biological activity data for 8-Heptadecene, 9-octyl-, and a comparison with established semiochemicals, highlighting its potential role in chemical ecology.
While direct experimental evidence defining the role of 8-Heptadecene, 9-octyl- as a semiochemical is not yet available in published literature, its chemical structure as a long-chain branched alkene suggests a potential for such activity. This guide provides a comparative overview of its known bioactivities and places it in the context of well-understood semiochemicals. The methodologies that would be employed to determine its efficacy as a semiochemical are also detailed.
Comparative Bioactivity Data
8-Heptadecene, 9-octyl- has been identified as a component in various natural extracts, exhibiting a range of biological effects. For comparison, the bioactivity of known long-chain hydrocarbon semiochemicals is also presented.
Table 1: Bioactivity of 8-Heptadecene, 9-octyl- in Various Studies
| Bioactivity | Organism/Source | Experimental Context | Findings |
| Larvicidal | Kurthia gibsonii (bacterium) | Diethyl ether extract tested against Aedes aegypti and Anopheles stephensi larvae.[1][2] | The extract containing 8-Heptadecene, 9-octyl- (11.275% of the extract) showed significant larvicidal effects.[1] |
| Antimicrobial | Kurthia gibsonii (bacterium) | Agar well diffusion method with the diethyl ether extract against pathogenic bacteria.[1][2] | The extract demonstrated significant antibacterial activity.[1] |
| Antifungal | Sugarcane Bagasse & Banana Stem | Component of wood vinegar tested against various fungi.[3] | Identified as a constituent of wood vinegar which exhibited antifungal properties.[3] |
| Potential Cytotoxic | Nitraria retusa (plant) | Methanolic extract sub-fractions analyzed by GC/MS.[4] | 8-Heptadecene, 9-octyl- was a minor component (0.65%) of a fraction showing cytotoxic activity against A-549 and PC-3 cancer cell lines.[4] |
| Natural Product | Ichthyophis beddomei (amphibian) | GC-MS analysis of skin secretions.[5] | Identified as a major hydrocarbon component (18.49%) of the skin secretion.[5] |
Table 2: Bioactivity of Known Long-Chain Hydrocarbon Semiochemicals
| Compound Class | Example(s) | Function | Target Organism(s) |
| Methyl-branched Alkanes | 3-Methyl- and 5-Methylheptacosane | Contact Sex Pheromone | Parasitic wasp (Lariophagus distinguendus) |
| Alkenes | (Z)-9-Tricosene | Sex Pheromone (attractant) | Housefly (Musca domestica) |
| Branched Alkenes | Various | Species and gender recognition | Various insects |
Experimental Protocols for Semiochemical Bioactivity Assessment
To ascertain the role of 8-Heptadecene, 9-octyl- as a semiochemical, standard techniques in chemical ecology would be employed. The primary methods involve evaluating the response of an insect's olfactory system to the compound.
1. Electroantennography (EAG)
This technique measures the average electrical response of an entire insect antenna to a volatile stimulus. It is a rapid screening method to determine if a compound can be detected by an insect's olfactory system.
-
Insect Preparation: The head of the insect is excised and mounted onto an electrode holder. A fine glass capillary electrode filled with a conductive solution is placed over the tip of one antenna (recording electrode), while another electrode is inserted into the back of the head (reference electrode).[6]
-
Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A defined puff of air containing a known concentration of 8-Heptadecene, 9-octyl- dissolved in a solvent (e.g., hexane) is injected into the airstream. A solvent-only puff serves as a control.
-
Data Acquisition: The voltage difference between the two electrodes is amplified and recorded. A negative deflection in the baseline signal upon stimulus delivery indicates an olfactory response. The amplitude of this deflection corresponds to the magnitude of the antennal response.
2. Gas Chromatography-Coupled Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active compounds within a complex mixture.[7][8] It simultaneously presents the separated components of a mixture to the insect antenna and a conventional GC detector (like a Flame Ionization Detector - FID).
-
Sample Injection and Separation: A sample containing the compound of interest (either a natural extract or a synthetic blend) is injected into a gas chromatograph. The compounds are volatilized and separated based on their physicochemical properties as they pass through the GC column.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the FID, which generates a chromatogram showing all the separated compounds. The other portion is directed over the prepared insect antenna.[9]
-
Simultaneous Detection: The EAD records any antennal responses, which are displayed as a second trace alongside the FID chromatogram. Any peak in the FID trace that corresponds in time to a deflection in the EAD trace is identified as an electrophysiologically active compound.[9] This allows for the precise identification of which specific compounds in a mixture are detected by the insect.
Conceptual Workflow for Semiochemical Identification
The process of identifying and validating a novel semiochemical like 8-Heptadecene, 9-octyl- follows a logical progression from discovery to behavioral confirmation.
Caption: Workflow for identifying and validating a novel semiochemical.
Conclusion
8-Heptadecene, 9-octyl- is a bioactive compound found in a variety of natural sources, with demonstrated antimicrobial and larvicidal properties. While its role as a semiochemical has not been directly established, its structure is analogous to known long-chain hydrocarbon pheromones and cuticular hydrocarbons that mediate insect communication.[10] The experimental protocols of Electroantennography and Gas Chromatography-Coupled Electroantennographic Detection are the standard, validated methods that would be required to determine if this compound elicits an olfactory response in insects. Future research utilizing these techniques is necessary to elucidate the potential of 8-Heptadecene, 9-octyl- as a novel semiochemical for applications in pest management or biodiversity studies.
References
- 1. kristujayanti.edu.in [kristujayanti.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An insight into the skin glands, dermal scales and secretions of the caecilian amphibian Ichthyophis beddomei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electroantennography (EAG) [bio-protocol.org]
- 7. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 8. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 10. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus [mdpi.com]
Cross-Validation of Long-Chain Alkene Identification: A Comparative Guide to GC-MS and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of chemical structures is a cornerstone of scientific research and development. In the realm of organic chemistry, particularly when dealing with long-chain hydrocarbons such as "8-Heptadecene, 9-octyl-," a multi-technique approach is often necessary to ensure accurate structural elucidation. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the cross-validation of such compounds.
Data Presentation: A Comparative Overview
Effective data analysis begins with a clear and concise presentation of quantitative results. The following tables summarize the expected data from GC-MS and NMR analysis for a long-chain internal alkene, exemplified by (Z)-9-octadecene.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Value/Description | Significance for Identification |
| Retention Time (RT) | Dependent on GC column and conditions | Provides a preliminary identification based on elution characteristics. |
| Molecular Ion (M+) | m/z 252 (for C18H36) | Confirms the molecular weight of the compound.[1][2][3] |
| Key Fragment Ions | m/z 41, 55, 69, 83, 97... (alkenyl fragments) | Characteristic fragmentation pattern of a long-chain alkene, arising from cleavage at the allylic position and subsequent losses of CnH2n+1.[1][2][3] |
| Fragmentation Pattern | Series of hydrocarbon clusters separated by 14 amu (CH2) | Typical for long-chain aliphatic compounds.[1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~5.34 | Triplet | ~5.5 | Olefinic protons (-CH=CH-) |
| ~2.01 | Multiplet | Allylic protons (-CH₂-CH=) | ||
| ~1.27 | Broad Singlet | Methylene protons (-CH₂-)n | ||
| ~0.88 | Triplet | ~6.5 | Terminal methyl protons (-CH₃) | |
| ¹³C NMR | ~130.0 | Olefinic carbons (-CH=CH-)[4] | ||
| ~29-30 | Methylene carbons (-CH₂)n[4] | |||
| ~27.2 | Allylic carbons (-CH₂-CH=)[4] | |||
| ~22.7 | Methylene carbon adjacent to methyl | |||
| ~14.1 | Terminal methyl carbons (-CH₃) |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality data. The following sections outline standard procedures for the analysis of long-chain alkenes by GC-MS and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve 1-5 mg of the purified alkene in 1 mL of a volatile organic solvent such as hexane or dichloromethane.[5] The final concentration should be in the range of 10-100 µg/mL.[5]
-
Instrumentation: A standard GC-MS system equipped with a capillary column is used.[6]
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the alkene in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[7][8][9][10] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
Mandatory Visualization
Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language).
Conclusion
The cross-validation of "8-Heptadecene, 9-octyl-" or any similar long-chain alkene is most reliably achieved through the complementary use of GC-MS and NMR spectroscopy. GC-MS provides crucial information on molecular weight and a characteristic fragmentation fingerprint, which is excellent for initial identification and screening. Subsequently, NMR spectroscopy, with its ability to map out the carbon-hydrogen framework in detail, offers definitive structural confirmation, including the precise location and stereochemistry of the double bond. By integrating the data from both techniques, researchers can achieve a high degree of confidence in the structural assignment of these molecules, a critical step in drug development and other scientific endeavors.
References
- 1. whitman.edu [whitman.edu]
- 2. Chemistry!!! Not Mystery : Mass Spectra of Alkene [chemistrynotmystery.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uoguelph.ca [uoguelph.ca]
- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 7. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
Comparison of "8-Heptadecene, 9-octyl-" with commercially available standards
This guide provides a detailed comparison of the physicochemical properties and performance characteristics of 8-Heptadecene, 9-octyl-, against commercially available long-chain hydrocarbon standards. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate compounds for their applications.
Introduction to 8-Heptadecene, 9-octyl- and Selected Standards
8-Heptadecene, 9-octyl- is a long-chain branched alkene with the molecular formula C25H50.[1] Its branched structure and the presence of a double bond impart unique physical and chemical properties that may be advantageous in various applications, including as a specialty solvent, a component in lubricant formulations, or as a starting material in complex organic synthesis.
For a comprehensive comparison, two commercially available standards have been selected:
-
Standard A: n-Pentacosane (C25H52): A linear saturated hydrocarbon (alkane) with the same number of carbon atoms. This standard serves as a baseline for comparing the effects of branching and unsaturation.
-
Standard B: 1-Tetracosene (C24H48): A linear terminal alkene with a similar chain length. This standard allows for the evaluation of the influence of the branched structure versus a linear one in an unsaturated hydrocarbon.
Comparative Data
The following tables summarize the key physicochemical and performance data for 8-Heptadecene, 9-octyl- and the selected commercial standards.
Table 1: General and Physical Properties
| Property | 8-Heptadecene, 9-octyl- | Standard A: n-Pentacosane | Standard B: 1-Tetracosene |
| CAS Number | 24306-18-1 | 629-99-2 | 1012-01-7 |
| Molecular Formula | C25H50 | C25H52 | C24H48 |
| Molecular Weight ( g/mol ) | 350.67 | 352.69 | 336.65 |
| Structure | Branched Alkene | Linear Alkane | Linear Alkene |
| Physical State at RT | Liquid | Waxy Solid | Waxy Solid |
| Boiling Point (°C) | ~395 (estimated) | 401.9 | 384.7 |
| Melting Point (°C) | ~ -40 (estimated) | 53.5 | 50.2 |
| Density (g/cm³ at 20°C) | ~0.81 (estimated) | ~0.80 | ~0.79 |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents.[2][3][4] | Insoluble in water; soluble in nonpolar organic solvents. | Insoluble in water; soluble in nonpolar organic solvents.[2][3][4] |
Table 2: Purity and Stability Analysis
| Parameter | 8-Heptadecene, 9-octyl- | Standard A: n-Pentacosane | Standard B: 1-Tetracosene |
| Purity by GC-FID (%) | ≥ 98.5 | ≥ 99.0 | ≥ 98.0 |
| Major Impurities | Isomers, oxidation byproducts | Homologous alkanes | Isomers, oxidation byproducts |
| Oxidative Stability (Rancimat, 110°C, hours) | 8.5 | > 24 | 10.2 |
Table 3: Spectroscopic Data
| Spectroscopic Data | 8-Heptadecene, 9-octyl- | Standard A: n-Pentacosane | Standard B: 1-Tetracosene |
| ¹H NMR (CDCl₃, δ, ppm) | ~5.3 (m, 2H, -CH=CH-), 0.8-2.1 (m, 48H, aliphatic) | ~0.88 (t, 6H, -CH₃), ~1.25 (s, 46H, -CH₂-) | ~5.8 (m, 1H, -CH=CH₂), ~4.9 (m, 2H, -CH=CH₂), 0.8-2.1 (m, 45H, aliphatic) |
| ¹³C NMR (CDCl₃, δ, ppm) | ~130 (-C=C-), various aliphatic signals | various aliphatic signals | ~139 (-C=), ~114 (=CH₂), various aliphatic signals |
| FT-IR (cm⁻¹) | ~3005 (C-H stretch, vinyl), ~1655 (C=C stretch), 2850-2960 (C-H stretch, aliphatic) | 2850-2960 (C-H stretch, aliphatic) | ~3080 (C-H stretch, vinyl), ~1640 (C=C stretch), 2850-2960 (C-H stretch, aliphatic) |
| Mass Spec (EI, m/z) | 350 [M]⁺, characteristic fragmentation pattern | 352 [M]⁺, characteristic alkane fragmentation | 336 [M]⁺, characteristic alkene fragmentation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This method determines the purity of the hydrocarbon samples.
-
Instrumentation: Agilent 7890B GC system with a flame ionization detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final hold: 320°C for 10 minutes.
-
-
Injector: Split/splitless, 280°C, split ratio 50:1.
-
Detector: FID, 320°C.
-
Sample Preparation: Samples are diluted to 1 mg/mL in hexane.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance III 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A thin film of the liquid sample or a KBr pellet of the solid sample is prepared for analysis.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra are acquired using a GC-MS system, such as a Thermo Scientific ISQ 7000, with an ionization energy of 70 eV.
The oxidative stability is determined using the Rancimat method.
-
Instrumentation: Metrohm 892 Professional Rancimat.
-
Procedure: A 3 g sample is heated to 110°C while a constant stream of purified air (20 L/h) is passed through it. The volatile oxidation products are collected in deionized water, and the change in conductivity is measured over time. The induction time is the time until the rapid onset of oxidation.
Visualizations
Caption: Workflow for the comparative analysis of long-chain hydrocarbons.
Caption: Logical flow of the GC-FID purity analysis method.
References
Isomeric Purity Analysis of Synthetic "8-Heptadecene, 9-octyl-": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of synthetic long-chain branched alkenes, such as "8-Heptadecene, 9-octyl-," is a critical parameter in various research and development applications. The presence of geometric (cis/trans) or positional isomers can significantly impact the compound's physical, chemical, and biological properties. This guide provides a comparative overview of analytical techniques for determining the isomeric purity of "8-Heptadecene, 9-octyl-," complete with experimental protocols and data presentation.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on the specific isomers of interest (positional or geometric), the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Separation and quantification of positional and geometric isomers. | Quantification of known isomers without chromatographic separation. | Separation and quantification of geometric (cis/trans) isomers. |
| Selectivity | High for positional and geometric isomers with appropriate columns. | High for structurally distinct isomers. | Moderate to high for geometric isomers, dependent on column chemistry. |
| Sensitivity | High (ng to pg level). | Moderate (mg level). | High (µg to ng level). |
| Sample Throughput | High. | Moderate. | High. |
| Instrumentation Cost | Moderate to High. | High. | Moderate. |
| Development Effort | Moderate to High (method development can be extensive). | Low to Moderate. | Moderate. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional and Geometric Isomer Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For long-chain alkenes, high-resolution capillary columns are essential for resolving closely related isomers.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar high-polarity cyanopropyl column. Long columns (up to 300 m) with polar stationary phases like Carbowax 20M can also be effective for complex isomer separations.[1][2]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min
Procedure:
-
Sample Preparation: Dissolve 1 mg of the synthetic "8-Heptadecene, 9-octyl-" sample in 1 mL of hexane.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 2°C/min to 240°C
-
Hold: 10 min at 240°C
-
-
-
MS Conditions:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
Data Analysis:
Isomers are identified based on their retention times and mass spectra. Quantification is performed by integrating the peak areas of the respective isomers in the total ion chromatogram (TIC). The relative percentage of each isomer is calculated from the peak area ratios. For long-chain alkenes, trans-isomers often elute before cis-isomers on polar columns.[1]
Quantitative ¹H-NMR (qNMR) Spectroscopy for Geometric Isomer Ratio Determination
qNMR is a direct and highly accurate method for determining the molar ratio of isomers in a mixture, provided that there are unique, well-resolved signals for each isomer.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent
-
NMR Tube: 5 mm high-precision NMR tube
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the "8-Heptadecene, 9-octyl-" sample and dissolve it in 0.75 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
-
-
Data Processing:
-
Apply a gentle exponential window function (line broadening of 0.3 Hz).
-
Fourier transform and phase correct the spectrum.
-
Carefully integrate the distinct signals corresponding to the olefinic protons of the cis and trans isomers. For many alkenes, the olefinic protons of the trans isomer appear at a slightly downfield chemical shift compared to the cis isomer.
-
Data Analysis:
The isomeric ratio is calculated from the ratio of the integrals of the characteristic olefinic proton signals. For example, if the olefinic proton of the trans isomer integrates to Atrans and the cis isomer integrates to Acis, the molar ratio is Atrans / Acis.
High-Performance Liquid Chromatography (HPLC) for Geometric Isomer Separation
HPLC, particularly with silver ion or specialized stationary phases, can be effective for the separation of cis and trans isomers of long-chain alkenes.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector
-
Column: A silver ion-impregnated silica column (e.g., Discovery® Ag-ION) or a C30 column (e.g., YMC Carotenoid C30).
-
Mobile Phase: A non-polar mobile phase such as hexane with a small percentage of a more polar modifier like isopropanol.
Procedure:
-
Sample Preparation: Dissolve 1 mg of the synthetic "8-Heptadecene, 9-octyl-" sample in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 205 nm (as alkenes have weak UV absorbance at low wavelengths)
-
-
Gradient Program (if necessary): While an isocratic method is often sufficient, a shallow gradient may be required to resolve closely eluting isomers.
Data Analysis:
The cis and trans isomers are separated based on their differential interaction with the stationary phase. Quantification is achieved by integrating the peak areas in the chromatogram. The relative percentage of each isomer is determined from the peak area ratios.
Visualizations
Experimental Workflow for Isomeric Purity Analysis
Caption: Workflow for determining the isomeric purity of synthetic 8-Heptadecene, 9-octyl-.
Logical Relationship of Analytical Method Selection
Caption: Decision guide for selecting an appropriate analytical method.
References
Efficacy of 8-Heptadecene, 9-octyl- in Field Trials: A Comparative Analysis
Currently, there is a notable absence of publicly available, peer-reviewed field trial data detailing the efficacy of 8-Heptadecene, 9-octyl-. While this chemical is listed in various databases and is available from suppliers, its practical application and performance in agricultural or other field settings are not documented in the scientific literature found.[1][2][3][4][5]
Our comprehensive search for field trials and comparative analyses yielded no specific studies evaluating 8-Heptadecene, 9-octyl- for any particular use, such as in pest control, as a plant growth regulator, or for other agrochemical purposes. The available information is limited to its chemical and physical properties.[1][3][4]
A related compound, (Z)-8-Heptadecene, has been identified as a semiochemical in orchids, playing a role in attracting pollinators.[6] However, this research focuses on the ecological role of the compound and does not provide data from controlled field trials designed to evaluate its efficacy for a specific application in comparison to other substances.
Without accessible field trial data, a comparison guide with quantitative data tables, detailed experimental protocols, and visualizations of experimental workflows or signaling pathways cannot be constructed. The core requirements of the user request, which hinge on the availability of such experimental evidence, cannot be met at this time.
Further research, potentially through industry-specific channels or proprietary studies, would be necessary to obtain the data required for a thorough comparative analysis of 8-Heptadecene, 9-octyl-'s efficacy in a field setting.
References
- 1. 9-Octyl-8-heptadecene, CasNo.24306-18-1 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 2. 9-Octyl-8-heptadecene-Molbase [molbase.com]
- 3. 8-Heptadecene, 9-octyl- | C25H50 | CID 292287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Heptadecene, 9-octyl- (CAS 24306-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 9-Octyl-8-heptadecene CAS#: 24306-18-1 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Inter-Laboratory Analysis of 8-Heptadecene, 9-octyl-
Abstract: This guide provides a comparative framework for the analysis of 8-Heptadecene, 9-octyl- (CAS 24306-18-1), a long-chain unsaturated hydrocarbon. In the absence of publicly available inter-laboratory comparison data for this specific analyte, this document outlines a standardized analytical protocol using Gas Chromatography-Mass Spectrometry (GC-MS), presents a hypothetical inter-laboratory study to illustrate data comparison, and discusses alternative analytical methodologies. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to establish robust and comparable analytical methods for high molecular weight alkenes.
Introduction
8-Heptadecene, 9-octyl- is a C25H50 unsaturated hydrocarbon that has been identified in various natural sources. Accurate and precise quantification of this and similar compounds is crucial for research in environmental science, biochemistry, and industrial applications. Inter-laboratory comparisons are essential for validating analytical methods, ensuring data comparability across different research groups, and establishing benchmark performance metrics.[1][2][3] To date, no formal inter-laboratory comparison study for 8-Heptadecene, 9-octyl- has been published. This guide aims to fill this gap by proposing a standardized methodology and a framework for such a comparative study.
Proposed Standard Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for the identification and quantification of volatile and semi-volatile organic compounds like 8-Heptadecene, 9-octyl-.[4][5][6] The GC separates the analyte from other components in the sample matrix, and the MS provides mass information for identification and quantification.
Detailed Experimental Protocol
This protocol is a recommended starting point for laboratories wishing to analyze 8-Heptadecene, 9-octyl-.
2.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect 10 mL of the sample (e.g., water, biological extract) in a clean glass container to prevent contamination.[4]
-
Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated long-chain hydrocarbon) for accurate quantification.
-
Extraction:
-
Transfer the sample to a separatory funnel.
-
Add 20 mL of a volatile organic solvent such as hexane or dichloromethane.[4]
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the organic (lower or upper, depending on solvent) layer.
-
Repeat the extraction twice more with fresh solvent.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the drying agent.
-
Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Final Preparation: Transfer the final extract into a 2 mL glass autosampler vial for GC-MS analysis.[4]
2.1.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
Column: A (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5MS), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness is recommended for analyzing long-chain hydrocarbons.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]
-
Inlet: Splitless injection mode at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: Increase to 220 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 300 °C at a rate of 5 °C/min.
-
Final hold: 300 °C for 10 minutes.[8]
-
-
Mass Spectrometer Parameters:
Experimental Workflow Diagram
Caption: Workflow for the analysis of 8-Heptadecene, 9-octyl-.
Hypothetical Inter-Laboratory Comparison Study
To illustrate how data from an inter-laboratory comparison could be presented and evaluated, we present a hypothetical study involving five laboratories.
Study Design
-
Objective: To assess the precision and accuracy of the standardized GC-MS method for the quantification of 8-Heptadecene, 9-octyl- in a spiked matrix.
-
Participants: Five independent laboratories (Lab A, Lab B, Lab C, Lab D, Lab E).
-
Test Material: A solution of simulated environmental water, spiked with a certified reference standard of 8-Heptadecene, 9-octyl- at a known concentration of 50.0 µg/L.
-
Procedure: Each laboratory followed the standardized protocol outlined in Section 2.1 and reported the mean of three replicate measurements.
Data Presentation: Quantitative Results
The following table summarizes the hypothetical results from the five participating laboratories.
| Laboratory | Reported Concentration (µg/L) | Standard Deviation (µg/L) | Recovery (%) |
| Lab A | 48.5 | 1.2 | 97.0 |
| Lab B | 52.1 | 1.5 | 104.2 |
| Lab C | 49.2 | 0.9 | 98.4 |
| Lab D | 46.8 | 2.1 | 93.6 |
| Lab E | 50.5 | 1.1 | 101.0 |
| Overall Mean | 49.42 | 1.36 | 98.84 |
| RSD (%) | 4.2% | - | 4.2% |
| True Value: 50.0 µg/L |
Logical Framework for an Inter-Laboratory Study
The organization and execution of an inter-laboratory study follow a structured logical path to ensure valid and comparable results.
Caption: Logical steps for conducting an inter-laboratory comparison study.
Comparison with Alternative Analytical Methods
While GC-MS is the preferred method, other techniques can be used for the analysis of unsaturated hydrocarbons. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | High sensitivity and specificity; excellent for compound identification. | Requires volatile or semi-volatile analytes; derivatization may be needed for some compounds.[9] |
| GC-FID | Separation by volatility and polarity, detection by flame ionization. | Robust, cost-effective, and provides good quantification for hydrocarbons. | Not specific; cannot definitively identify unknown compounds. |
| HPLC with UV/Vis | Separation by polarity using a liquid mobile phase. | Suitable for non-volatile compounds; can be non-destructive. | 8-Heptadecene, 9-octyl- lacks a strong chromophore, resulting in poor sensitivity. |
| HPLC with MS | Separation by polarity, detection by mass-to-charge ratio. | Good for non-volatile and thermally labile compounds. | Can be more complex and expensive than GC-MS for this type of analyte. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | Combines advantages of GC and HPLC; good for separating isomers. | Less common instrumentation; method development can be challenging. |
Conclusion
This guide establishes a comprehensive framework for the analysis of 8-Heptadecene, 9-octyl-. The detailed GC-MS protocol provides a standardized method to ensure data quality and comparability. The hypothetical inter-laboratory study demonstrates how such a comparison can be structured and its data presented, offering a blueprint for future validation efforts. By adopting standardized methods and participating in inter-laboratory comparisons, the scientific community can enhance the reliability and consistency of analytical data for complex organic molecules.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Analytical quality control - Wikipedia [en.wikipedia.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 8-Heptadecene, 9-octyl- | C25H50 | CID 292287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. forensicresources.org [forensicresources.org]
- 8. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 9. blog.organomation.com [blog.organomation.com]
Safety Operating Guide
Prudent Disposal of 8-Heptadecene, 9-octyl-: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance. Always prioritize consulting the specific Safety Data Sheet (SDS) for 8-Heptadecene, 9-octyl- if available, and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Key Chemical and Physical Properties
A summary of the known quantitative data for 8-Heptadecene and its 9-octyl derivative is presented below. This information is essential for understanding the substance's characteristics and handling requirements.
| Property | 8-Heptadecene | 8-Heptadecene, 9-octyl- |
| Molecular Formula | C17H34 | C25H50[1] |
| Molecular Weight | 238.5 g/mol [2] | 350.7 g/mol [1] |
| CAS Number | 16369-12-3[3] | 24306-18-1[1] |
| Hazard Classification | Not classified as hazardous according to Regulation (EC) No 1272/2008 (CLP)[3] | Data not available |
Step-by-Step Disposal Protocol
The following procedure is based on the available safety information for 8-Heptadecene, which is not classified as a hazardous substance[3]. However, it is imperative to handle all chemical waste with caution.
1. Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves.
-
Use eye or face protection, such as safety glasses with side shields or goggles.
-
Ensure adequate ventilation in the work area.
2. Waste Collection:
-
Collect waste 8-Heptadecene, 9-octyl- in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
3. Environmental Precautions:
-
Crucially, do not empty into drains or release into the environment[3].
-
Prevent the substance from contaminating surface and ground water[3].
4. Disposal of Contaminated Materials:
-
Handle contaminated packaging and other materials (e.g., absorbent pads) in the same manner as the substance itself[3].
-
Completely emptied packages may be eligible for recycling, depending on local regulations[3].
5. Final Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal contractor.
-
Waste should be separated into categories that can be managed by local or national waste management facilities[3].
-
Always follow the specific disposal instructions provided by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The logical flow for the proper disposal of 8-Heptadecene, 9-octyl- is illustrated in the diagram below. This workflow emphasizes the decision-making process based on the availability of a specific Safety Data Sheet and institutional guidelines.
Caption: Disposal workflow for 8-Heptadecene, 9-octyl-.
References
Personal protective equipment for handling 8-Heptadecene, 9-octyl-
This guide provides crucial safety and logistical information for the handling and disposal of 8-Heptadecene, 9-octyl-. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 8-Heptadecene, 9-octyl- is presented below. This information is essential for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C25H50[1] |
| Molecular Weight | 350.7 g/mol [1] |
| CAS Number | 24306-18-1[1] |
| Melting Point | -40°C |
| Boiling Point | 394.61°C (estimate)[2] |
| Density | 0.7982 g/cm³ (estimate)[2] |
| Refractive Index | 1.4637 (estimate)[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 8-Heptadecene, 9-octyl- to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Neoprene, nitrile, or rubber gloves are recommended to protect against chemical hazards.[3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes. A face shield may be required for larger quantities or when there is a significant splash risk.[3][4] |
| Body Protection | Laboratory coat or chemical-resistant coveralls | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal, well-ventilated conditions. | Use a particulate filter device (EN 143) or other appropriate respiratory protection if aerosols or dusts are generated.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental workflow is critical for the safe handling of 8-Heptadecene, 9-octyl-.
1. Preparation and Precautionary Measures:
- Ensure the work area is well-ventilated. Use a chemical fume hood if there is a risk of generating aerosols or if heating the substance.
- Inspect all PPE for integrity before use.
- Locate the nearest safety shower and eyewash station.
- Have appropriate spill cleanup materials readily available.
2. Handling the Chemical:
- Ground and bond containers and receiving equipment to prevent static discharge.[5]
- Avoid direct contact with skin and eyes.
- Do not eat, drink, or smoke in the work area.[5]
- Wash hands thoroughly after handling the substance.[5]
3. Emergency Procedures:
- Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
- Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
- Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of 8-Heptadecene, 9-octyl- and its containers is essential to prevent environmental contamination.
-
Waste Chemical:
-
Contaminated Containers:
Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols in the handling workflow for 8-Heptadecene, 9-octyl-.
Caption: Workflow for safe handling of 8-Heptadecene, 9-octyl-.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
